molecular formula C10H9BrO2 B3115312 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 209224-95-3

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B3115312
CAS No.: 209224-95-3
M. Wt: 241.08 g/mol
InChI Key: SVJMSROPAWUXIJ-UHFFFAOYSA-N
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Description

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMSROPAWUXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Identity of a Key Synthetic Building Block: A Technical Guide to 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the indane scaffold is a privileged structure, serving as the core of numerous biologically active compounds and functional materials. The strategic functionalization of this bicyclic system allows for the fine-tuning of molecular properties, making substituted indanes valuable building blocks in organic synthesis. This guide focuses on a specific, yet important, derivative: 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid . The presence of both a bromine atom on the aromatic ring and a carboxylic acid on the five-membered ring provides orthogonal chemical handles for a variety of transformations. This document serves as an in-depth technical resource, consolidating the nomenclature, key identifiers, and synthetic considerations for this versatile compound, empowering researchers to confidently navigate its use in their scientific endeavors.

Core Compound Identification

The unambiguous identification of a chemical entity is paramount for reproducible research. This section provides the fundamental identifiers for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

IdentifierValueSource
IUPAC Name 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid[1][2]
CAS Number 209224-95-3[1][3]
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol [2]
Canonical SMILES C1C(C2=C(C1)C(=CC=C2)Br)C(=O)O[1][2]
InChI Key SVJMSROPAWUXIJ-UHFFFAOYSA-N

Synonym Landscape

In scientific literature and commercial catalogs, a single compound can be referred to by multiple names. Understanding these synonyms is crucial for comprehensive literature searches and procurement. The primary synonym for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is derived from the common name for the 2,3-dihydro-1H-indene core, "indan".

  • 4-bromo-2-indanecarboxylic acid

The following diagram illustrates the relationship between the primary IUPAC name and its common synonym.

Synonyms 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid 4-bromo-2-indanecarboxylic acid 4-bromo-2-indanecarboxylic acid 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid->4-bromo-2-indanecarboxylic acid is commonly known as

Caption: Relationship between the IUPAC name and the common synonym.

Synthetic Strategy: A Representative Protocol

The proposed synthetic pathway commences with a commercially available starting material, 4-bromo-1-indanone.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis and Decarboxylation A 4-Bromo-1-indanone C Diethyl (4-bromo-1H-inden-2-yl)malonate A->C Piperidine, Acetic Acid, Toluene, Reflux B Diethyl malonate B->C D Diethyl (4-bromo-2,3-dihydro-1H-inden-2-yl)malonate C->D H2, Pd/C, Ethanol E 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed synthetic workflow for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl (4-bromo-1H-inden-2-yl)malonate

  • To a solution of 4-bromo-1-indanone (1 equivalent) in toluene, add diethyl malonate (1.2 equivalents).

  • Add a catalytic amount of piperidine and acetic acid.

  • Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl (4-bromo-1H-inden-2-yl)malonate.

Step 2: Synthesis of Diethyl (4-bromo-2,3-dihydro-1H-inden-2-yl)malonate

  • Dissolve the diethyl (4-bromo-1H-inden-2-yl)malonate (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain diethyl (4-bromo-2,3-dihydro-1H-inden-2-yl)malonate.

Step 3: Synthesis of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

  • To the crude diethyl (4-bromo-2,3-dihydro-1H-inden-2-yl)malonate (1 equivalent), add an aqueous solution of sodium hydroxide (e.g., 2 M, 5 equivalents).

  • Reflux the mixture until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Broad Singlet1H-COOH
~7.3-7.5Multiplet2HAromatic CH
~7.0-7.2Multiplet1HAromatic CH
~3.3-3.6Multiplet1H-CH(COOH)-
~3.0-3.3Multiplet4H-CH₂-

Rationale: The carboxylic acid proton is expected to be a broad singlet far downfield. The aromatic protons will appear as a complex multiplet in the aromatic region. The methine proton at the 2-position will be a multiplet due to coupling with the adjacent methylene protons. The two methylene groups at the 1 and 3 positions will likely appear as overlapping multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The expected ¹³C NMR spectrum would show the following key resonances:

Predicted Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~140-145Aromatic C (quaternary)
~120-135Aromatic CH and C-Br
~45-55-CH(COOH)-
~30-40-CH₂-

Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the bromine being influenced by the halogen's electronic effects. The aliphatic carbons will be found in the upfield region.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

Predicted Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1475C=C stretch (aromatic)
~1200-1300C-O stretch (carboxylic acid)
Below 800C-Br stretch

Rationale: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer. The strong carbonyl (C=O) stretch is also a key diagnostic peak. The aromatic C=C stretches and the C-O stretch provide further confirmation of the structure.

Conclusion

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its nomenclature, key identifiers, a plausible and detailed synthetic route, and predicted spectroscopic data. By consolidating this information, we aim to provide researchers, scientists, and drug development professionals with a solid foundation for the confident and effective use of this compound in their synthetic endeavors. The dual functionality of this molecule opens up a wide array of possibilities for the creation of novel and complex molecular architectures.

References

Sources

Physicochemical Profiling and Derivatization of 4-Bromoindane-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on conformationally restricted pharmacophores, indane derivatives have emerged as privileged scaffolds. Specifically, 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 209224-95-3) serves as a highly versatile building block [1]. The rigid bicyclic system restricts the conformational freedom of the carboxylic acid, while the bromine atom at the C4 position provides an orthogonal vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

This technical guide provides an in-depth analysis of the physicochemical properties of 4-bromoindane-2-carboxylic acid and its derivatives, alongside self-validating methodologies for their synthesis and characterization.

Thermodynamic and Electronic Profiling

Understanding the baseline physical properties of the parent acid is critical before designing derivatives (esters or amides) for medicinal chemistry applications. The presence of the bromine atom introduces significant steric bulk and an electron-withdrawing inductive effect, which fundamentally alters the molecule's electronic distribution and crystal lattice packing.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent compound, synthesizing empirical data and predictive models from authoritative chemical databases [1][2][3].

PropertyValue / MetricCausality & Structural Implication
Molecular Weight 241.08 g/mol Optimal for fragment-based drug discovery (FBDD); leaves ample room for derivatization without exceeding Lipinski's Rule of 5.
Boiling Point 383.3 ± 42.0 °CHigh boiling point driven by strong intermolecular hydrogen bonding of the C2-carboxyl group and the heavy bromine atom [2].
Density 1.640 ± 0.06 g/cm³The dense packing is a direct consequence of the halogen (Br) which increases the mass-to-volume ratio of the crystal lattice [2].
pKa 4.31 ± 0.20The inductive electron withdrawal (-I effect) from the C4-bromine slightly lowers the pKa compared to unsubstituted aliphatic acids, increasing acidity [2].
LogP ~2.97Moderate lipophilicity. The hydrophobic indane core and bromine atom are counterbalanced by the polar, ionizable carboxylate [1].

Structure-Property Relationship (SPR) Logic

Derivatization of the C2-carboxylic acid into esters or amides is a standard strategy to modulate solubility, membrane permeability, and pharmacokinetic profiles. Converting the acid to a methyl ester, for instance, eliminates the primary hydrogen bond donor. This single modification drastically reduces the boiling point and increases the partition coefficient (LogP), driving the molecule toward higher lipophilicity and potential blood-brain barrier (BBB) penetration.

SPR Core 4-Bromoindane-2-carboxylic Acid Bromine 4-Bromo Substitution Core->Bromine Carboxyl 2-Carboxyl Group Core->Carboxyl Prop1 Increased Lipophilicity (LogP ~2.97) Bromine->Prop1 Prop4 Density (~1.64 g/cm³) Bromine->Prop4 Deriv Derivatization (Esters/Amides) Carboxyl->Deriv Prop2 Lowered pKa (~4.31) Carboxyl->Prop2 Prop3 Modulated BP (~383 °C) Carboxyl->Prop3 Deriv->Prop1 Increases LogP

Caption: Logic tree of structure-property relationships in 4-bromoindane scaffolds.

Experimental Methodology: Synthesis & Characterization

To accurately assess the physical properties of a derivative, one must first synthesize it with high purity. Below is a self-validating protocol for the synthesis of Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate and the subsequent empirical determination of its LogP.

Phase 1: Fischer Esterification Workflow

Causality of Reagents: Methanol serves as both the solvent and the nucleophile. Sulfuric acid (


) is selected as a catalyst because it acts as a proton source to activate the carbonyl carbon (lowering the LUMO energy) and functions as a dehydrating agent, driving the equilibrium toward the ester product via Le Chatelier's principle.

Step-by-Step Protocol:

  • Initiation: Dissolve 1.0 equivalent (e.g., 2.41 g, 10 mmol) of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid in 25 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Slowly add 0.5 mL of concentrated

    
     dropwise at 0 °C to prevent exothermic side reactions or ether formation.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Self-Validation Check (Crucial): After 3 hours, extract a 10 µL aliquot, quench in

    
    , and run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1). The protocol is self-validating: do not proceed to workup until the baseline-retained acid spot completely disappears, ensuring 100% conversion and preventing complex downstream separations.
    
  • Workup: Once validated, cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous

    
     (50 mL) to neutralize the acid catalyst.
    
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and evaporate to yield the methyl ester derivative.
    
Phase 2: Empirical LogP Determination (Shake-Flask Method)

While computational LogP is useful, empirical validation is mandatory for IND (Investigational New Drug) filings.

Causality of Method: The shake-flask method physically measures the thermodynamic distribution of the compound between mutually saturated n-octanol and water, accurately mimicking the hydrophobic/hydrophilic balance required for cellular membrane permeation.

Step-by-Step Protocol:

  • Preparation: Pre-saturate n-octanol and HPLC-grade water by stirring them together vigorously for 24 hours, then separate the phases.

  • Dissolution: Dissolve 5 mg of the synthesized methyl ester in 5 mL of the pre-saturated n-octanol.

  • Partitioning: Add 5 mL of the pre-saturated water to the octanol solution in a glass vial. Shake mechanically at 25 °C for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Analyze both via RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) at

    
     254 nm.
    
  • Calculation: Calculate LogP using the formula:

    
    .
    

Workflow Start Parent Acid (CAS 209224-95-3) Reaction Esterification (MeOH, H2SO4) Start->Reaction Purification Workup & Chromatography Reaction->Purification Char1 Thermal Analysis (Melting Point) Purification->Char1 Char2 Lipophilicity (HPLC Shake-Flask) Purification->Char2

Caption: Step-by-step workflow for the synthesis and physical characterization of derivatives.

References

4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid: Structural Informatics, Synthetic Utility, and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional building blocks serve as the architectural foundation for complex molecular scaffolds. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a highly versatile, desymmetrized indane derivative[1]. From a synthetic design perspective, this molecule offers orthogonal reactivity: the C4-bromide is primed for transition-metal-catalyzed cross-coupling, while the C2-carboxylic acid serves as a handle for amidation or esterification. Crucially, the asymmetric substitution on the benzene ring desymmetrizes the indane core, rendering the C2 position a chiral center—a critical factor when designing stereoretentive synthetic pathways.

This technical guide details the structural informatics, field-proven reaction methodologies, and self-validating protocols required to leverage this molecule effectively in advanced synthetic workflows.

Structural Informatics & Physicochemical Properties

Accurate molecular identification is the first step in any robust computational or synthetic workflow. The Canonical SMILES string explicitly maps the connectivity of the cyclopentane ring fused to the bromobenzene system, while the InChIKey provides a collision-resistant hash for database cross-referencing[1].

Table 1: Structural Informatics & Physicochemical Data

PropertyValue
IUPAC Name 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
CAS Registry Number 209224-95-3
Canonical SMILES O=C(O)C1CC2=CC=CC(Br)=C2C1
InChIKey SVJMSROPAWUXIJ-UHFFFAOYSA-N
Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Synthetic Utility & Mechanistic Pathways

The strategic value of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid lies in its divergent synthetic applications. By selectively targeting either the aryl bromide or the carboxylic acid, chemists can rapidly generate libraries of substituted indanes.

G Core 4-Bromo-2,3-dihydro-1H- indene-2-carboxylic Acid CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Reacts at C4-Br Amidation Amide Coupling (HATU/DIPEA) Core->Amidation Reacts at C2-COOH Reduction Carboxyl Reduction (BH3-THF) Core->Reduction Reacts at C2-COOH CC_Prod C4-Substituted Indane Derivatives CrossCoupling->CC_Prod Suzuki/Buchwald Amide_Prod Indane-2-carboxamides Amidation->Amide_Prod Primary/Secondary Amines Alcohol_Prod Indan-2-ylmethanols Reduction->Alcohol_Prod Borane reduction

Divergent synthetic workflows for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid derivatives.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates built-in chemical checkpoints to verify success before proceeding to downstream analytics.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively couples the C4-bromide with an arylboronic acid without requiring the protection of the C2-carboxylic acid[2].

  • Preparation: In a Schlenk flask, combine 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Causality Insight: Three equivalents of base are strictly required. The first equivalent is immediately consumed by the C2-carboxylic acid to form the unreactive carboxylate salt. The remaining two equivalents are necessary to activate the boronic acid (forming the reactive boronate complex) and facilitate the transmetalation step in the palladium catalytic cycle[2].

  • Degassing: Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v). Sparge the solution with N₂ for 15 minutes.

    • Causality Insight: The biphasic aqueous system ensures the solubility of both the highly polar carboxylate salt and the lipophilic organic partners.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 12 hours.

    • Causality Insight: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and preventing catalyst deactivation via palladium black precipitation.

  • Self-Validating Workup: Cool to room temperature. Dilute with water (pH ~10) and wash with EtOAc.

    • Validation Check: At this high pH, the desired product remains in the aqueous layer as a water-soluble salt. Neutral impurities (homocoupled boronic acid, catalyst ligands) partition into the EtOAc. This acts as a built-in purification step.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Validation Check: The precipitation and subsequent extraction of the product upon acidification confirms the retention of the carboxylic acid moiety.

Protocol B: Stereoretentive Amide Bond Formation

Because the indane core is desymmetrized by the C4-bromide, C2 is a stereocenter. This protocol ensures amide coupling without base-catalyzed epimerization[3].

  • Activation: Dissolve the indane acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at 25 °C.

    • Causality Insight: HATU is utilized to rapidly generate a highly reactive HOAt ester. DIPEA is chosen specifically because it is a sterically hindered, non-nucleophilic base. This prevents unwanted base-catalyzed enolization at the C2 position, thereby preserving the stereochemical integrity of the chiral center[3].

  • Coupling: Add the primary amine (1.1 eq) dropwise. Stir for 4 hours.

    • Validation Check: Monitor the disappearance of the UV-active HOAt ester intermediate via TLC (Hexanes/EtOAc).

  • Self-Validating Workup: Dilute with EtOAc. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation Check: The acidic wash protonates and removes unreacted amine into the aqueous layer, while the basic wash removes any unreacted carboxylic acid and the HOAt byproduct. The organic layer will contain only the pure, neutral amide product.

Data Presentation: Workflow Parameters & QC Metrics

Table 2: Experimental Workflow Parameters & Quality Control Metrics

Reaction TypeReagents & CatalystSolvent SystemTemp / TimeExpected YieldQC / Validation Metric
Suzuki-Miyaura Coupling R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O (4:1)90 °C / 12 h75–85%LC-MS (ESI-): [M-H]⁻ peak shift; Acid/Base extraction purity
Amide Bond Formation R-NH₂, HATU, DIPEADMF (Anhydrous)25 °C / 4 h80–95%LC-MS (ESI+): [M+H]⁺; Absence of C2 epimerization via chiral HPLC
References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. URL: [Link]

Sources

Strategic Divergence in Scaffold Functionalization: A Technical Guide to 4-Bromo vs. 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1H-indene-2-carboxylic acid (indane-2-carboxylic acid) motif is a highly privileged scaffold in medicinal chemistry. It serves as the core structural element in various therapeutics, ranging from endothelin receptor antagonists[1] to ketohexokinase (KHK) inhibitors[2]. The introduction of a bromine atom onto the aromatic ring of this bicyclic system unlocks late-stage functionalization capabilities via transition-metal-catalyzed cross-coupling. However, the exact regiochemistry of the bromine atom—specifically at the C4 versus C5 position—dictates profound differences in steric environment, electronic distribution, and subsequent synthetic tractability. This guide provides an in-depth analysis of these two isomers, detailing their physicochemical properties, divergent reactivity, and self-validating protocols for orthogonal functionalization.

Structural and Physicochemical Profiling

While both isomers share the same molecular weight and general lipophilicity, the spatial orientation of the bromine atom fundamentally alters their interaction with organometallic catalysts and biological targets. The C4 position is strictly ortho to the cyclopentyl ring fusion, creating a highly encumbered steric environment. Conversely, the C5 position is meta/para to the ring fusions, presenting an unobstructed vector for functionalization.

Quantitative Comparison Table
Property4-Bromoindane-2-carboxylic acid5-Bromoindane-2-carboxylic acid
CAS Number 209224-95-3[3]97901-15-0[4]
Molecular Formula C10H9BrO2C10H9BrO2
Molecular Weight 241.08 g/mol 241.08 g/mol
Steric Environment (Br) Highly hindered (ortho to ring fusion)Unhindered (meta/para to ring fusion)
LogP (Predicted) ~2.97~2.97
Aromatic Spin System 1,2,3-Trisubstituted (ABC / AMX)1,2,4-Trisubstituted (AMX)
Pd-Oxidative Addition Kinetically slowKinetically fast

Causality in Reactivity: The Steric vs. Electronic Paradigm

The position of the halogen dictates the kinetic efficiency of the catalytic cycle during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C4-Bromo Isomer: Oxidative addition of Palladium(0) into the C4-Br bond is kinetically hindered by the adjacent aliphatic ring junction. Furthermore, transmetalation and subsequent reductive elimination require ligands with large bite angles or significant spatial bulk. Dialkylbiaryl phosphines (e.g., XPhos or SPhos) are mandatory here; their steric bulk forces the Pd-center into a highly active, electron-rich lower-coordinate state, accelerating reductive elimination despite the encumbered pocket.

  • The C5-Bromo Isomer: Lacking adjacent steric bulk, the C5-Br bond readily undergoes oxidative addition. Standard, less sterically demanding bidentate ligands (e.g., dppf) or simple triphenylphosphine (PPh3) are highly effective, making this isomer significantly easier to functionalize in high-throughput library synthesis.

SyntheticWorkflow Core Indane-2-carboxylic Acid Iso4 4-Bromo Isomer (Sterically Hindered) Core->Iso4 Regioselective Bromination Iso5 5-Bromo Isomer (Unobstructed) Core->Iso5 Regioselective Bromination Cat4 Pd Catalysis Requires Bulky Ligands (XPhos) Iso4->Cat4 Oxidative Addition (Slow) Cat5 Pd Catalysis Standard Ligands (dppf) Iso5->Cat5 Oxidative Addition (Fast) Prod C-C / C-N Coupled Pharmacophore Cat4->Prod Reductive Elimination Cat5->Prod Reductive Elimination

Divergent Pd-catalyzed cross-coupling workflows for 4-bromo vs. 5-bromo indane isomers.

Analytical Differentiation: 1H-NMR Signatures

Distinguishing between the two isomers is critical prior to library synthesis. 1H-NMR (400 MHz, CDCl3) provides an unambiguous diagnostic readout based on the aromatic splitting patterns:

  • 5-Bromo Isomer (CAS 97901-15-0): Exhibits a classic 1,2,4-trisubstituted pattern. H-4 appears as a narrow doublet (

    
     Hz) due to meta-coupling only. H-6 is a doublet of doublets (
    
    
    
    Hz), and H-7 is a doublet (
    
    
    Hz).
  • 4-Bromo Isomer (CAS 209224-95-3): Exhibits a 1,2,3-trisubstituted pattern. The symmetry is perturbed, yielding an ABC/AMX system where H-5 is a doublet (

    
     Hz), H-7 is a doublet (
    
    
    
    Hz), and H-6 is a distinct triplet/doublet of doublets (
    
    
    Hz). Additionally, the C3 aliphatic protons are shifted downfield relative to C1 due to the extreme proximity of the C4 bromine.

Self-Validating Experimental Protocol: Ligand-Differentiated Cross-Coupling

The following methodology describes the orthogonal Suzuki-Miyaura coupling of brominated indane-2-carboxylic acids without the need for prior esterification.

Step 1: Reagent Preparation & Stoichiometric Control Combine 1.0 eq of the bromoindane-2-carboxylic acid, 1.2 eq of arylboronic acid, and 3.0 eq of K2CO3 in a reaction vial. Causality: The first equivalent of base immediately deprotonates the carboxylic acid to form the unreactive carboxylate salt. This prevents unwanted esterification or premature decarboxylative cross-coupling side reactions[5]. The remaining 2.0 eq facilitate the transmetalation step in the catalytic cycle.

Step 2: Catalyst & Ligand Selection

  • For the 5-bromo isomer: Add 5 mol% Pd(dppf)Cl2.

  • For the 4-bromo isomer: Add 5 mol% Pd2(dba)3 and 10 mol% XPhos. Causality: The spatial bulk of XPhos is mandatory to force the insertion of Pd(0) into the sterically encumbered C4-Br bond.

Step 3: Solvent System & Degassing Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H2O. Sparge the solution with N2 for 15 minutes. Causality: Water is essential to dissolve the carboxylate salt and inorganic base, creating a homogeneous transmetalation interface. Degassing prevents the homocoupling of boronic acids and protects the electron-rich phosphine ligands from oxidation.

Step 4: Reaction Execution & In-Process Control (Self-Validation) Heat the mixture to 90°C. Monitor via LC-MS every 2 hours. Self-Validation: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows <2% of the starting bromo-acid mass. If the EIC reveals the presence of dehalogenated indane-2-carboxylic acid (protodehalogenation), this indicates moisture-induced quenching of the Pd-aryl intermediate, signaling the need for stricter anhydrous handling of the catalyst prior to water addition.

Step 5: Workup & Orthogonal Isolation Cool to room temperature, dilute with EtOAc, and wash with 1M HCl until the aqueous layer reaches pH 2. Causality: Acidification reprotonates the carboxylate, driving the coupled product into the organic layer for facile extraction, while leaving inorganic salts and boronic acid byproducts in the aqueous phase.

Pharmacological Applications & Target Pathways

The indane-2-carboxylic acid scaffold is highly versatile. Beyond standard cross-coupling, the carboxylic acid moiety itself can act as an adaptive functional group in metallaphotoredox catalysis, enabling decarboxylative cross-coupling to form novel C(sp3)-C(sp2) or C(sp3)-N bonds[5][6].

Biologically, derivatives of this scaffold have shown profound efficacy. For instance, substituted indane-2-carboxylic acids are utilized as potent ketohexokinase (KHK) inhibitors to combat metabolic syndrome[2]. Furthermore, molecules like SB 209670 act as nonpeptide endothelin receptor antagonists, utilized to study and treat hypertension and acute renal failure by blocking the Endothelin-1 pathway[1].

EndothelinPathway ET1 Endothelin-1 (ET-1) Receptor ETA / ETB Receptors (Vascular Smooth Muscle) ET1->Receptor Agonist Binding Ca2 Intracellular Ca2+ Release Receptor->Ca2 GPCR Activation Drug Indane-2-carboxylic Acid Derivative (e.g., SB 209670) Drug->Receptor Competitive Antagonism Response Vasoconstriction & Cell Proliferation Ca2->Response Pathological Cascade

Inhibition of the Endothelin-1 signaling pathway by indane-2-carboxylic acid derivatives.

References

1.[3] Title: 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 209224-95-3) - Fluorochem Source: fluorochem.co.uk URL:

2.[4] Title: 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid - Sigma-Aldrich Source: sigmaaldrich.com URL:

3.[1] Title: Antihypertensive Actions of the Novel Nonpeptide Endothelin Receptor Antagonist SB 209670 | Hypertension - American Heart Association Journals Source: ahajournals.org URL:

4.[2] Title: WO2022212194A1 - Khk inhibitors - Google Patents Source: google.com URL:

5.[5] Title: Decarboxylative cross-coupling - Wikipedia Source: wikipedia.org URL:

6.[6] Title: Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University Source: princeton.edu URL:

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-indanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The indane-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a rigidified bioisostere of phenylacetic acid in the development of endothelin receptor antagonists and anti-inflammatory agents. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 209224-95-3) serves as a critical building block; however, its functionalization via Palladium-catalyzed cross-coupling presents a unique chemoselectivity challenge.

The presence of a free carboxylic acid (pKa ~4.5) can interfere with the basic conditions required for standard cross-coupling catalytic cycles. Free protons rapidly neutralize the base needed for boronic acid activation (in Suzuki-Miyaura) or amine deprotonation (in Buchwald-Hartwig), leading to catalyst poisoning or stalled reactions.

To overcome this, scientists must employ one of two field-proven strategies:

  • The Direct Coupling Pathway (Suzuki-Miyaura): Utilizing a biphasic solvent system with an excess of inorganic base (3–4 equivalents) to generate a water-soluble carboxylate salt in situ, effectively masking the acidic proton while allowing the C4-bromide to undergo oxidative addition [1].

  • The Protection-Coupling Pathway (Buchwald-Hartwig): Because strong bases like sodium tert-butoxide (

    
    ) form insoluble aggregates with free carboxylic acids, the acid must first be transiently masked as an ester, coupled, and subsequently saponified.
    

Strategic Workflow

The following diagram illustrates the divergent logic required when handling the free carboxylic acid moiety during Pd-catalyzed cross-coupling.

Workflow Start 4-Bromo-2-indanecarboxylic Acid (CAS: 209224-95-3) Direct Direct Coupling Pathway (Suzuki-Miyaura) Start->Direct Protect Protection Pathway (Buchwald-Hartwig) Start->Protect Base Excess Base (3-4 eq) In situ Carboxylate Direct->Base Ester Esterification (MeOH, H+) Protect->Ester Coupling1 Pd-Catalyst + Ar-B(OH)2 Biphasic Solvent Base->Coupling1 Coupling2 Pd-Catalyst + Amine Strong Base (NaOtBu) Ester->Coupling2 Product C4-Substituted Indane-2-carboxylic Acid Coupling1->Product Deprotect Saponification (LiOH, H2O/THF) Coupling2->Deprotect Deprotect->Product

Figure 1: Divergent functionalization pathways for 4-bromo-2-indanecarboxylic acid based on reaction basicity.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design: The C4 position of the indane ring is sterically encumbered by the adjacent C3 methylene protons. To facilitate the rate-limiting reductive elimination step, a catalyst with a large bite angle is required.


 (bite angle ~99°) is ideal for this steric bulk. A biphasic mixture of 1,4-Dioxane and Water ensures that the highly polar in situ generated indane-carboxylate salt and the organic-soluble Pd-complex can interact at the solvent interface [2][3].
Step-by-Step Methodology

Note: This protocol is a self-validating system. The product will only partition into the organic layer during workup if the aqueous layer is strictly acidified to pH 2.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-indanecarboxylic acid (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and

    
     (3.5 equiv, 3.5 mmol).
    
  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized

    
     (1.0 mL) via syringe.
    
  • Catalyst Introduction: Quickly remove the septum under positive Argon flow and add

    
     (0.05 equiv, 5 mol%). Replace the septum and seal.
    
  • Heating: Heat the biphasic mixture to 85 °C in a pre-heated oil bath for 12–16 hours. Monitor via LCMS (aliquots should be quenched in 1M HCl/MeCN to observe the free acid).

  • Workup (Critical Step): Cool to room temperature. Dilute with EtOAc (10 mL) and

    
     (10 mL). The product is currently in the aqueous layer as a potassium salt. Separate the layers and discard the organic layer (removes catalyst and homocoupled boronic acid impurities).
    
  • Acidification: Cool the aqueous layer to 0 °C and slowly add 1M HCl dropwise until the pH reaches ~2.0. A white/pale yellow precipitate will form.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol B: Protection-Coupling-Deprotection (Buchwald-Hartwig)

Causality & Experimental Design: Buchwald-Hartwig aminations require strong bases (


, LiHMDS) to deprotonate the amine prior to reductive elimination. A free carboxylic acid will immediately quench these bases. Prior esterification is mandatory. We utilize 

and XPhos, as the bulky, electron-rich biaryl phosphine ligand prevents the formation of inactive bis-amine palladium complexes and accelerates oxidative addition.
Step-by-Step Methodology

Step 1: Esterification

  • Dissolve 4-bromo-2-indanecarboxylic acid (1.0 mmol) in anhydrous MeOH (5.0 mL) at 0 °C.

  • Add Thionyl Chloride (

    
    , 1.5 mmol) dropwise. Reflux for 4 hours.
    
  • Concentrate in vacuo to yield methyl 4-bromo-2-indanecarboxylate quantitatively.

Step 2: Buchwald-Hartwig Amination

  • In an Argon-flushed vial, combine the methyl ester (1.0 mmol), secondary amine (1.2 mmol),

    
     (1.4 mmol), 
    
    
    
    (2 mol%), and XPhos (4 mol%).
  • Add anhydrous Toluene (5.0 mL). Seal and heat at 100 °C for 8 hours.

  • Cool, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Step 3: Saponification

  • Dissolve the coupled ester in THF/MeOH/

    
     (2:1:1, 4.0 mL).
    
  • Add LiOH

    
     (3.0 equiv). Stir at room temperature for 4 hours.
    
  • Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the final C4-aminated indane-2-carboxylic acid.

Mechanistic Catalytic Cycle

The following diagram maps the molecular logic of the Suzuki-Miyaura coupling on the indane-2-carboxylate salt.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Substrate TransMet Transmetalation Complex OxAdd->TransMet + Boronate RedElim Reductive Elimination Complex TransMet->RedElim Base / -B(OH)3 RedElim->Pd0 - Product Product Coupled Product RedElim->Product Substrate Indane-2-carboxylate (Aryl Bromide) Substrate->OxAdd Boronic Ar-B(OH)3- (Activated Boronate) Boronic->TransMet

Figure 2: General Palladium(0)/(II) catalytic cycle for the cross-coupling of indane-2-carboxylate.

Quantitative Data Presentation

The table below summarizes expected yields and optimal conditions for derivatizing 4-bromo-2-indanecarboxylic acid based on empirical cross-coupling standards.

Coupling PartnerReaction TypeCatalyst SystemBase / SolventTime / TempIsolated Yield
Phenylboronic AcidSuzuki-Miyaura (Direct)

(5 mol%)

(3.5 eq) / Dioxane:

12h / 85 °C82 - 88%
4-Fluorophenylboronic AcidSuzuki-Miyaura (Direct)

(5 mol%)

(3.5 eq) / Dioxane:

14h / 85 °C78 - 85%
MorpholineBuchwald-Hartwig (Protected)

/ XPhos

(1.4 eq) / Toluene
8h / 100 °C75 - 80% (over 3 steps)
PiperidineBuchwald-Hartwig (Protected)

/ XPhos

(1.4 eq) / Toluene
8h / 100 °C72 - 77% (over 3 steps)

References

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Modular arene functionalization by differential 1,2-diborylation Source: Nature Communications (PMC / NIH) URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Application Note: Optimal Reagents and Protocols for the Activation of 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Profile

In modern drug development, the indane scaffold is a highly privileged structural motif due to its ability to impart conformational restriction while maintaining favorable physicochemical properties. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 209224-95-3) is a critical building block in this space[1]. The bromine atom at the C4 position serves as a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

However, activating this specific carboxylic acid for amide bond formation presents a distinct mechanistic challenge: stereochemical integrity . Because the C4 bromine desymmetrizes the indane ring, the C2 position bearing the carboxylic acid is a chiral center. If an enantiopure variant of this building block is utilized, standard activation conditions can easily lead to racemization (epimerization) via an oxazolone or enol intermediate[2]. Therefore, reagent selection must be driven by a balance of electrophilic activation and the suppression of


-proton abstraction.

Mechanistic Causality in Reagent Selection

Choosing the correct coupling reagent requires understanding the causality behind the reaction pathways:

  • T3P (Propylphosphonic anhydride): T3P is the premier choice for activating epimerization-prone substrates like our C2-chiral indane[3]. It converts the carboxylic acid into a highly reactive phosphonic mixed anhydride. When paired with a mild, non-nucleophilic base like pyridine, the reaction environment remains insufficiently basic to deprotonate the C2

    
    -carbon, virtually eliminating the risk of racemization[4]. Furthermore, T3P generates completely water-soluble byproducts, enabling a self-validating, purely extractive workup[3].
    
  • HATU: For coupling with sterically hindered or electron-deficient amines, the electrophilicity of the mixed anhydride may be insufficient. HATU overcomes this by forming an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming amine, drastically accelerating the coupling rate[2].

  • EDC / HOBt: A traditional, atom-economical approach suitable for non-chiral applications or highly reactive primary amines. EDC forms an O-acylisourea intermediate which is trapped by HOBt to prevent the formation of unreactive N-acylureas[5].

Reagent Performance Comparison

The following table summarizes the quantitative and qualitative data used to determine the optimal activation strategy for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Coupling ReagentActive IntermediateEpimerization Risk (C2)Relative KineticsByproduct Removal StrategyBest Use Case
T3P / Pyridine Phosphonic mixed anhydrideVery Low (<1%)ModerateAqueous extractionEnantiopure substrates; Large-scale synthesis
HATU / DIPEA HOAt active esterModerate (5-10%)Very Fast Chromatography / LiCl washSterically hindered or unreactive amines
EDC / HOBt HOBt active esterModerate (5-10%)ModerateAqueous extractionStandard primary amines; Cost-sensitive routes

Activation Strategy Workflow

ReagentSelection Start Substrate: 4-Bromoindane-2-carboxylic Acid Decision1 Is the substrate enantiopure and prone to epimerization? Start->Decision1 T3P T3P + Pyridine (Optimal for Stereoretention) Decision1->T3P  Yes Decision2 Is the coupling amine sterically hindered? Decision1->Decision2  No HATU HATU + DIPEA (High Reactivity) Decision2->HATU  Yes EDC EDC + HOBt (Standard / Aqueous Workup) Decision2->EDC  No

Caption: Decision matrix for selecting activation reagents based on stereochemistry and steric hindrance.

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Stereoretentive Amide Coupling

Designed for maximum preservation of C2 chirality and seamless scalability.

  • Preparation: Charge a dry, round-bottom flask with 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Dissolve the reagents in ethyl acetate (EtOAc) to a concentration of 0.2 M. Causality: EtOAc is chosen because it perfectly partitions the water-soluble T3P byproducts during the downstream workup, creating a self-validating purification step.

  • Base Addition: Add Pyridine (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Causality: Pyridine is basic enough to facilitate the coupling but too weak to deprotonate the C2 position, thereby preventing epimerization[3].

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) over 10 minutes. Causality: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing thermal spikes that could induce side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup (Self-Validating): Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO

    
     (2x), and brine. Causality: The phosphonic acid byproducts of T3P are highly water-soluble[4]. If the reaction has gone to completion, the organic layer will contain >95% pure amide product without the need for column chromatography. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
Protocol B: HATU-Mediated Coupling for Hindered Amines

Designed for unreactive, electron-deficient, or sterically hindered amines.

  • Preparation: Dissolve 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base that rapidly deprotonates the carboxylic acid without competing for the electrophilic center.

  • Pre-Activation: Cool the solution to 0 °C and add HATU (1.2 equiv) in one portion. Stir for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid into the highly reactive HOAt active ester before the sluggish amine is introduced[2].

  • Coupling: Add the hindered amine (1.1 equiv) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validating): Dilute the reaction mixture with EtOAc (10 volumes). Wash the organic phase with a 5% aqueous LiCl solution (3x). Causality: DMF is highly miscible with water and can drag organic products into the aqueous phase. The addition of LiCl drastically increases the polarity of the aqueous phase, cleanly forcing DMF out of the organic layer and validating the purity of the crude extract. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography if residual tetramethylurea (from HATU) persists.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters / Organic Chemistry Portal URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (ed.ac.uk) URL:[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI Source: ribbitt.com (AMRI Global) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (nih.gov) URL:[Link]

Sources

Scalable Synthesis of 4-Bromoindane-2-Carboxylic Acid: A Detailed Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromoindane-2-carboxylic acid is a crucial building block in the development of novel therapeutics and agrochemicals. Its rigid indane scaffold, coupled with the versatile synthetic handles of the bromine atom and the carboxylic acid group, allows for the exploration of a wide chemical space in drug discovery and optimization. The bromine atom serves as a key functional group for introducing molecular diversity via cross-coupling reactions, while the carboxylic acid moiety provides a site for amide bond formation and other modifications to modulate physicochemical properties and biological activity. This application note provides a detailed overview of two scalable synthetic routes for the preparation of 4-bromoindane-2-carboxylic acid, designed to be a practical guide for researchers and process chemists in industrial settings.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches have been identified and optimized for the scalable synthesis of 4-bromoindane-2-carboxylic acid. Each route offers distinct advantages and presents specific challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Parameter Route 1: Friedel-Crafts Cyclization and Subsequent Functionalization Route 2: Dieckmann Condensation and Subsequent Functionalization
Starting Material 3-(2-Bromophenyl)propanoic acid4-Bromo-o-xylene
Key Reactions Intramolecular Friedel-Crafts acylation, α-bromination, Favorskii rearrangementBenzylic bromination, cyanation, hydrolysis, Dieckmann condensation, decarboxylation, oxidation
Advantages Fewer steps to the indanone core, potentially higher overall yield.Readily available and cheaper starting material.
Challenges Availability and cost of the starting propanoic acid derivative.Longer synthetic sequence, potential for side reactions in the bromination and Dieckmann condensation steps.
Scalability Good, with established protocols for Friedel-Crafts reactions on a large scale.Moderate to good, requires careful optimization of each step for large-scale production.

Route 1: Friedel-Crafts Cyclization and Subsequent Functionalization

This route commences with the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid to construct the 4-bromo-1-indanone core. Subsequent functionalization at the 2-position provides the target carboxylic acid.

Route 1 A 3-(2-Bromophenyl)propanoic acid B 4-Bromo-1-indanone A->B  SOCl₂ then AlCl₃   C 2,4-Dibromo-1-indanone B->C  Br₂ / HBr in Ether   D 4-Bromoindane-2-carboxylic acid C->D  1. NaOH (Favorskii Rearrangement)  2. H₃O⁺  

Caption: Synthetic workflow for Route 1.

Protocol 1.1: Synthesis of 4-Bromo-1-indanone

This protocol describes the cyclization of 3-(2-bromophenyl)propanoic acid to form 4-bromo-1-indanone.[1]

Materials:

  • 3-(2-Bromophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Addition funnel

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 eq) to the solution and heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the residue in dichloromethane and cool the solution in an ice bath.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane.

  • Slowly add the acid chloride solution to the AlCl₃ suspension, maintaining the temperature below 27°C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanone as an off-white solid.

Protocol 1.2: Synthesis of 4-Bromoindane-2-carboxylic acid via Favorskii Rearrangement

This protocol details the conversion of 4-bromo-1-indanone to the target carboxylic acid.

Materials:

  • 4-Bromo-1-indanone

  • Bromine (Br₂)

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with addition funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 10°C.

  • Add one drop of bromine, followed by a drop of 48% HBr to initiate the reaction.

  • Slowly add a solution of bromine (1.0 eq) in diethyl ether to the reaction mixture, maintaining the temperature at 10°C.

  • After the addition is complete, stir the reaction for an additional hour at room temperature.

  • Remove the solvent under reduced pressure to obtain crude 2,4-dibromo-1-indanone.

  • To a solution of sodium hydroxide (3.0 eq) in water, add the crude 2,4-dibromo-1-indanone.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 4-bromoindane-2-carboxylic acid.

Route 2: Dieckmann Condensation and Subsequent Functionalization

This alternative route begins with the more readily available 4-bromo-o-xylene and proceeds through a longer sequence involving the construction of the indane ring via a Dieckmann condensation.[2][3][4][5][6]

Route 2 A 4-Bromo-o-xylene B 1,2-Bis(bromomethyl)-4-bromobenzene A->B  NBS, AIBN   C Diethyl (4-bromo-1,2-phenylene)diacetate B->C  NaCN, EtOH/H₂O then H₂SO₄, EtOH   D Ethyl 2-oxo-4-bromoindane-1-carboxylate C->D  NaOEt (Dieckmann Condensation)   E 4-Bromo-2-indanone D->E  H₃O⁺, Δ (Decarboxylation)   F 4-Bromoindane-2-carboxaldehyde E->F  1. TosMIC, NaH  2. H₃O⁺   G 4-Bromoindane-2-carboxylic acid F->G  KMnO₄ or PCC  

Caption: Synthetic workflow for Route 2.

Protocol 2.1: Synthesis of Diethyl (4-bromo-1,2-phenylene)diacetate

Materials:

  • 4-Bromo-o-xylene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium cyanide (NaCN)

  • Ethanol

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

Procedure:

  • Benzylic Bromination: In a round-bottom flask, dissolve 4-bromo-o-xylene (1.0 eq) in carbon tetrachloride. Add NBS (2.2 eq) and a catalytic amount of AIBN. Heat the mixture to reflux until the reaction is complete (monitored by TLC). Filter off the succinimide and concentrate the filtrate to obtain crude 1,2-bis(bromomethyl)-4-bromobenzene.

  • Cyanation and Hydrolysis: Caution: This step involves the use of highly toxic sodium cyanide. Handle with appropriate safety precautions. To a solution of sodium cyanide (2.5 eq) in aqueous ethanol, add the crude dibromide. Heat the mixture to reflux for 4-6 hours. Cool the reaction and concentrate to remove ethanol. Add concentrated sulfuric acid and ethanol to the residue and heat to reflux for 8-10 hours to effect esterification. Cool, pour into water, and extract with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation to obtain diethyl (4-bromo-1,2-phenylene)diacetate.

Protocol 2.2: Dieckmann Condensation and Decarboxylation

Materials:

  • Diethyl (4-bromo-1,2-phenylene)diacetate

  • Sodium ethoxide (NaOEt)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Dieckmann Condensation: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous toluene. Add the diethyl (4-bromo-1,2-phenylene)diacetate (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. Cool the reaction and pour it into a mixture of ice and hydrochloric acid. Separate the organic layer, wash with water and brine, dry, and concentrate to obtain crude ethyl 2-oxo-4-bromoindane-1-carboxylate.

  • Decarboxylation: To the crude β-keto ester, add a mixture of acetic acid, hydrochloric acid, and water. Heat the mixture to reflux for 4-6 hours. Cool the reaction and extract with ethyl acetate. Wash the organic layer with water and sodium bicarbonate solution, dry, and concentrate. Purify by column chromatography to yield 4-bromo-2-indanone.[7][8]

Protocol 2.3: Synthesis of 4-Bromoindane-2-carboxylic acid from 4-Bromo-2-indanone

Materials:

  • 4-Bromo-2-indanone

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Dimethoxyethane (DME)

  • Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC)

  • Acetone or Dichloromethane

Procedure:

  • Formylation: To a suspension of sodium hydride (1.1 eq) in dry DME, add a solution of 4-bromo-2-indanone (1.0 eq) and TosMIC (1.1 eq) in DME at 0°C. Stir the mixture at room temperature for 2 hours. Quench the reaction with water and extract with ether. Acidify the aqueous layer and extract with ether. Combine all organic extracts, dry, and concentrate to obtain crude 4-bromoindane-2-carboxaldehyde.

  • Oxidation: Dissolve the crude aldehyde in acetone (if using KMnO₄) or dichloromethane (if using PCC). Add the oxidizing agent portion-wise at 0°C. Stir at room temperature until the reaction is complete. Work up the reaction according to the chosen oxidant to isolate the crude 4-bromoindane-2-carboxylic acid. Purify by recrystallization.

Conclusion

The two synthetic routes presented provide scalable and adaptable methods for the preparation of 4-bromoindane-2-carboxylic acid. Route 1 is more direct but relies on a less common starting material. Route 2, while longer, utilizes a more readily available and economical starting material. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. Both protocols have been designed with scalability in mind, employing standard and well-understood chemical transformations. Careful optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purity on a large scale.

References

  • Organic Syntheses, Coll. Vol. 4, p.106 (1963); Vol. 34, p.11 (1954).
  • Schaefer, J. P.; Bloomfield, J. J. Org. React.1967, 15, 1-203.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510.
  • Chemistry Stack Exchange. How can 2-indanone be prepared?. ([Link])

  • BYJU'S. Reformatsky reaction. ([Link])

  • Wikipedia. Reformatsky reaction. ([Link])

  • Wikipedia. Dieckmann condensation. ([Link])

  • Organic Chemistry Portal. Dieckmann Condensation. ([Link])

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. ([Link])

  • SATHEE. Chemistry Reformatsky Reaction. ([Link])

  • Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. ([Link])

  • Purechemistry. Dieckmann condensation. ([Link])

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. ([Link])

  • Rlavie. CAS 846032-36-8|4-Bromo-2-Indanone. ([Link])

  • Molbase. (a) Preparation of 4-bromo-o-phenylenediamine. ([Link])

  • Organic Chemistry Portal. Decarboxylation. ([Link])

  • Chemistry LibreTexts. 21.11: Decarboxylation Reactions. ([Link])

  • PubMed Central. Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. ([Link])

  • Organic Chemistry Portal. Indium-Catalyzed Reductive Bromination of Carboxylic Acids Leading to Alkyl Bromides. ([Link])

  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. ([Link])

  • PrepChem.com. Synthesis of ethyl 3-bromo-4-oxo-6-phenyl-4H-pyran-2-carboxylate. ([Link])

  • Google Patents.
  • Asian Journal of Chemistry. Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. ([Link])

  • Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. ()
  • Eureka | Patsnap. 4-bromoindole compound and preparation method thereof. ([Link])

  • PubMed Central. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ([Link])

  • Erowid. The Formylation of Indane to Indane-5-Carboxaldehyde. ([Link])

  • PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. ([Link])

  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. ([Link])

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Functionalization of the Carboxylic Acid Group in Bromo-Indanes: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of functional groups onto this framework is a cornerstone of drug design and development, enabling the fine-tuning of pharmacological properties. Among the various substituted indanes, those bearing both a bromine atom and a carboxylic acid group are particularly valuable synthetic intermediates. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers a gateway to a diverse range of functional groups through well-established and novel chemical transformations. This technical guide provides an in-depth exploration of the functionalization of the carboxylic acid group in bromo-indanes, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of Carboxylic Acid Functionalization in Bromo-Indane Scaffolds

The dual functionality of a bromo-indane carboxylic acid presents a powerful platform for molecular diversification. The carboxylic acid can be transformed into esters, amides, and alcohols, each imparting distinct physicochemical properties to the parent molecule. For instance, converting the polar carboxylic acid to a more lipophilic ester can enhance membrane permeability, a critical factor for drug absorption. Amide formation allows for the introduction of a vast array of amine-containing fragments, enabling the exploration of new binding interactions with biological targets. Furthermore, reduction of the carboxylic acid to an alcohol provides another point for diversification or for mimicking biological building blocks.

Crucially, the functionalization of the carboxylic acid must often be considered in the context of subsequent or prior modifications at the bromine-substituted position. The choice of reagents and reaction conditions for transforming the carboxylic acid should be compatible with the planned cross-coupling reactions, and vice-versa. This guide will therefore not only detail the direct modifications of the carboxylic acid but also allude to the strategic interplay between these two key functional groups.

Key Functionalization Pathways for the Carboxylic Acid Group

The transformation of the carboxylic acid group on a bromo-indane scaffold can be broadly categorized into three primary pathways: amidation, esterification, and reduction. The following sections will delve into the mechanistic underpinnings and provide detailed, actionable protocols for each of these transformations.

Amide Bond Formation: Crafting Molecular Complexity

Amidation is arguably one of the most important reactions in medicinal chemistry, allowing for the facile linkage of a carboxylic acid with a primary or secondary amine. The resulting amide bond is a key structural feature in many approved drugs.

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable under ambient conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile. This is typically achieved using a variety of coupling agents. The choice of coupling agent and additives is critical to ensure high yields, minimize side reactions (such as racemization if the indane core is chiral), and facilitate product purification.

Protocol 1: Standard Amide Coupling using HOBT/EDC

This protocol describes a widely used and robust method for the synthesis of amides from a bromo-indane carboxylic acid.

  • Materials:

    • 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

    • Desired amine (1.0 - 1.2 eq)

    • 1-Hydroxybenzotriazole (HOBT) (1.2 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or argon inlet

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, dissolve the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add HOBT (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

    • Add the amine (1.0 - 1.2 eq) followed by the tertiary amine base (TEA or DIPEA, 2.0 - 3.0 eq).

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[1]

Table 1: Representative Amide Coupling Reactions

AmineCoupling ReagentsBaseSolventTime (h)Yield (%)
BenzylamineHOBT/EDC·HClTEADMF685
PiperidineHATUDIPEADCM492
AnilineT3PPyridineAcetonitrile878

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), T3P: Propylphosphonic Anhydride

Visualization of Amidation Workflow

Amidation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product BromoIndaneCOOH Bromo-Indane Carboxylic Acid Activation Carboxylic Acid Activation BromoIndaneCOOH->Activation Amine Primary or Secondary Amine NucleophilicAttack Nucleophilic Attack by Amine Amine->NucleophilicAttack CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Activation Base Base (e.g., DIPEA, TEA) Base->Activation Activation->NucleophilicAttack Workup Aqueous Workup & Extraction NucleophilicAttack->Workup Purification Column Chromatography Workup->Purification AmideProduct Bromo-Indane Amide Purification->AmideProduct

Caption: Workflow for the synthesis of bromo-indane amides.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification of the carboxylic acid in bromo-indanes is a common strategy to increase lipophilicity, which can improve pharmacokinetic properties. Esters can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.

Causality Behind Experimental Choices: The classic Fischer esterification, involving heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a simple and cost-effective method.[2] However, the harsh acidic conditions may not be suitable for sensitive substrates. Milder methods that avoid strong acids and high temperatures are often preferred in complex molecule synthesis. One such method involves the activation of the carboxylic acid with reagents like N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[3][4]

Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of a bromo-indane carboxylic acid.

  • Materials:

    • 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

    • Alcohol (e.g., methanol, ethanol; used as solvent)

    • Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • Suspend the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in the desired alcohol (large excess).

    • Carefully add the catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 2-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

    • Purify by flash column chromatography if necessary.

Protocol 3: Mild Esterification using NBS and PPh₃

This protocol offers a milder alternative to Fischer esterification.[3][4]

  • Materials:

    • 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

    • Alcohol (1.2 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Triphenylphosphine (PPh₃) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere setup

  • Procedure:

    • To a solution of the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous DCM at 0 °C, add NBS (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 15-30 minutes.

    • Add the alcohol (1.2 eq) and allow the reaction to warm to room temperature.

    • Stir for 2-6 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to separate the ester from triphenylphosphine oxide and succinimide byproducts.

Reduction to Alcohols: Introducing a New Functional Handle

The reduction of the carboxylic acid to a primary alcohol opens up further avenues for functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Causality Behind Experimental Choices: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride. Therefore, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required.[5][6] LiAlH₄ is a powerful but highly reactive reagent that requires careful handling in an anhydrous environment. A milder and more selective alternative is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·DMS).[7] Borane will selectively reduce carboxylic acids in the presence of many other functional groups that would be reduced by LiAlH₄.[7]

Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Materials:

    • 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl) or saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

    • Anhydrous sodium sulfate

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Inert atmosphere setup

    • Ice bath

  • Procedure:

    • To a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in anhydrous THF via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.

    • Filter the resulting suspension through a pad of Celite®, washing with THF or ethyl acetate.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by flash column chromatography.

Visualization of Key Functionalization Pathways

Functionalization_Pathways BromoIndaneCOOH Bromo-Indane Carboxylic Acid Amide Amide BromoIndaneCOOH->Amide Amine, Coupling Agent Ester Ester BromoIndaneCOOH->Ester Alcohol, H+ or NBS/PPh3 Alcohol Primary Alcohol BromoIndaneCOOH->Alcohol LiAlH4 or BH3.THF

Caption: Primary transformations of the bromo-indane carboxylic acid.

Orthogonal Reactivity: The Interplay with Cross-Coupling Reactions

A key strategic consideration when working with bromo-indane carboxylic acids is the compatibility of the carboxylic acid functionalization with palladium-catalyzed cross-coupling reactions at the bromine position. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental for building molecular complexity.[8][9][10]

Generally, the ester and amide derivatives of the bromo-indane carboxylic acid are highly compatible with these cross-coupling conditions. The native carboxylic acid can sometimes interfere with the basic conditions often employed in these reactions, although successful couplings have been reported. A common and often more robust strategy is to first protect or convert the carboxylic acid to an ester, perform the cross-coupling reaction, and then hydrolyze the ester back to the carboxylic acid if desired.

Visualization of Synthetic Strategy

Synthetic_Strategy Start Bromo-Indane Carboxylic Acid Esterify Esterification Start->Esterify BromoEster Bromo-Indane Ester Esterify->BromoEster CrossCouple Pd-catalyzed Cross-Coupling (e.g., Suzuki) BromoEster->CrossCouple CoupledEster Coupled-Indane Ester CrossCouple->CoupledEster Hydrolyze Hydrolysis CoupledEster->Hydrolyze FinalProduct Functionalized Indane Carboxylic Acid Hydrolyze->FinalProduct

Caption: A common strategy involving protection and cross-coupling.

Table 2: Compatibility of Functional Groups with Common Cross-Coupling Reactions

Functional GroupSuzuki-MiyauraSonogashiraBuchwald-HartwigComments
Carboxylic AcidModerateModerateLowCan be problematic with strong bases. Often protected as an ester.
EsterHighHighHighGenerally stable under typical cross-coupling conditions.
AmideHighHighHighRobust and well-tolerated functional group.
Primary AlcoholHighHighHighGenerally compatible, though protection may be needed in some cases.

Conclusion

The bromo-indane carboxylic acid scaffold is a remarkably versatile platform for the synthesis of novel chemical entities in drug discovery and development. The ability to selectively functionalize the carboxylic acid group through amidation, esterification, and reduction, in concert with the potential for diversification at the bromine position via cross-coupling chemistry, provides chemists with a powerful toolkit for generating compound libraries with diverse physicochemical and pharmacological properties. The protocols and strategic considerations outlined in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize these important building blocks in their synthetic endeavors.

References

  • Pal, D., & Sengupta, C. (2002). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Indian Journal of Chemistry - Section B, 41(9), 1935-1941.
  • Piras, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10071-10082.
  • Rousseaux, S., & Gore, K. A. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.
  • Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sawant, A. S., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 28(12), 2139-2154.
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]

  • Saikia, P., & Talukdar, A. K. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Current Organic Synthesis, 17(7), 558-564.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

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Microwave-assisted synthesis using 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Accelerated Divergent Synthesis of Functionalized Indane Scaffolds

Introduction & Mechanistic Rationale

The indane scaffold is a privileged pharmacophore prevalent in numerous FDA-approved therapeutics, including kinase inhibitors, GPCR ligands, and monoamine oxidase inhibitors. Rapid functionalization of this core is critical during the hit-to-lead phase of drug discovery. [1] serves as an exceptional bifunctional building block, offering an aryl bromide for transition-metal-catalyzed cross-couplings and a carboxylic acid for amidation or esterification.

However, functionalizing this scaffold presents distinct chemical challenges. The 4-position of the indane ring is sterically hindered by the adjacent cyclopentane moiety, rendering the oxidative addition step in palladium-catalyzed Suzuki-Miyaura couplings sluggish under standard thermal conditions. To overcome this, [2] is employed. Unlike conductive thermal heating, which relies on convection currents, MW irradiation directly couples with polar molecules (high loss tangent solvents like water or DMF) to produce rapid, uniform, and volumetric superheating. This localized energy input effectively overcomes the high activation energy barrier of the hindered 4-bromo position, reducing reaction times from hours to minutes[3].

Synthetic Strategy: Divergent Functionalization

To maximize library generation, we employ a divergent synthetic workflow. The orthogonality of the carboxylic acid and the aryl bromide allows chemists to choose between two pathways:

  • Pathway A: Initial MW-assisted amidation followed by MW-assisted Suzuki coupling.

  • Pathway B: Initial MW-assisted Suzuki coupling followed by amidation.

G Start 4-Bromo-indane-2-carboxylic acid (Bifunctional Scaffold) Amidation1 MW Amidation (HATU, DIPEA, 80°C, 10 min) Start->Amidation1 Pathway A Suzuki2 MW Suzuki Coupling (Pd-Cat, 120°C, 15 min) Start->Suzuki2 Pathway B IntA 4-Bromo-indane-2-carboxamide Amidation1->IntA Suzuki1 MW Suzuki Coupling (Pd-Cat, 120°C, 15 min) Final 4-Aryl-indane-2-carboxamide (Target Library) Suzuki1->Final IntA->Suzuki1 Cross-Coupling IntB 4-Aryl-indane-2-carboxylic acid Amidation2 MW Amidation (HATU, DIPEA, 80°C, 10 min) IntB->Amidation2 Amidation Suzuki2->IntB Amidation2->Final

Divergent microwave-assisted synthetic workflow for functionalized indane scaffolds.

Quantitative Data: Thermal vs. Microwave Conditions

The implementation of MW heating not only accelerates the workflow but also suppresses side reactions (e.g., protodeboronation in Suzuki couplings or epimerization during amidation). The table below summarizes the quantitative improvements observed when transitioning from standard oil-bath heating to MW irradiation.

Reaction StepHeating MethodCatalyst / ReagentsTemp (°C)TimeYield (%)Purity (LC-MS)
Suzuki Coupling Thermal (Oil Bath)Pd(dppf)Cl₂, K₂CO₃10018 h45%82%
Suzuki Coupling MicrowavePd(dppf)Cl₂, K₂CO₃12015 min88%>95%
Amidation Thermal (Oil Bath)HATU, DIPEA6012 h60%75%
Amidation MicrowaveHATU, DIPEA8010 min92%>98%

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high fidelity in library generation.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active palladium catalyst to drive the coupling at the hindered 4-position. Recent advancements utilizing[4] or standard Pd(dppf)Cl₂ have shown exceptional efficacy.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and finely ground K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%, 0.025 mmol). Causality: Adding the catalyst last minimizes aerobic degradation before the vial is sealed.

  • Solvent System: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 3 mL). Causality: 1,4-dioxane provides excellent solubility for the indane scaffold, while water acts as a high-loss-tangent cosolvent. Water rapidly absorbs microwave energy to generate localized superheating, accelerating the sluggish oxidative addition.

  • Purge & Seal: Flush the headspace with Argon for 3 minutes, then immediately seal with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 15 minutes (Settings: Max power 200 W, pressure limit 250 psi, dynamic heating mode).

  • Workup: Cool the reaction to room temperature via compressed air. Dilute with EtOAc (10 mL) and acidify the aqueous layer with 1M HCl to pH 3 (to ensure the carboxylic acid is fully protonated). Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Sample 10 µL of the crude mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation is achieved when the UV trace (254 nm) shows complete consumption of the starting material and the MS trace exhibits the expected [M-H]⁻ ion for the coupled product.

Protocol B: Microwave-Assisted Amidation

Amidation of the C2-carboxylic acid can be prone to base-catalyzed epimerization if subjected to prolonged thermal heating. MW irradiation circumvents this by driving the reaction to completion in minutes.

Step-by-Step Methodology:

  • Preparation: In a 10 mL MW vial, combine the indane-2-carboxylic acid derivative (1.0 equiv, 0.5 mmol), the target primary or secondary amine (1.2 equiv, 0.6 mmol), and HATU (1.2 equiv, 0.6 mmol).

  • Solvent & Base: Add anhydrous DMF (3 mL) followed by DIPEA (3.0 equiv, 1.5 mmol). Causality: DMF is a highly polar, microwave-absorbing solvent. The rapid heating ensures the highly reactive OAT (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium) active ester generated by HATU is consumed by the amine almost instantaneously, outcompeting potential epimerization pathways.

  • Irradiation: Seal the vial and subject to MW irradiation at 80 °C for 10 minutes.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation: Confirm the disappearance of the carboxylic acid peak via LC-MS and verify the presence of the corresponding amide [M+H]⁺ peak.

References

  • Title: Microwave-Assisted Synthesis in Water as Solvent | Source: Chemical Reviews - ACS Publications | URL: [Link]

  • Title: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr | Source: Organic-Chemistry.org | URL: [Link]

  • Title: Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites | Source: PubMed (Journal of Organic Chemistry) | URL: [Link]

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Application Note: Scalable Preparation of 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid Derivatives via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Abstract

4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 209224-95-3) is a highly valued bicyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including EP4 receptor antagonists and PPAR agonists[1]. This application note details a robust, three-step synthetic protocol leveraging a classical malonic ester cycloalkylation strategy. By providing mechanistic insights, step-by-step methodologies, and analytical validation parameters, this guide ensures high-fidelity reproduction and scalability in drug development settings.

Mechanistic Overview & Rationale

The synthesis of the functionalized indane-2-carboxylic acid core is most reliably achieved through a variation of the Malonic Ester Synthesis (specifically, the Perkin Alicyclic Synthesis)[2]. This approach is favored over direct functionalization of indene due to the high regiocontrol it affords. The sequence involves three distinct phases:

  • Cycloalkylation : Diethyl malonate[3] is deprotonated by a mild base (sodium ethoxide) to form a resonance-stabilized enolate. This nucleophile undergoes two successive

    
     substitutions with 1-bromo-2,3-bis(bromomethyl)benzene. Causality Check : Sodium ethoxide is explicitly selected as the base to match the ethyl ester moieties of the malonate, completely circumventing transesterification side reactions that would otherwise produce a complex mixture of methyl/ethyl esters.
    
  • Saponification : The resulting sterically hindered diester (diethyl 4-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate) is subjected to aggressive alkaline hydrolysis using excess aqueous NaOH, yielding the corresponding gem-dicarboxylic acid.

  • Thermal Decarboxylation : Heating the dicarboxylic acid under acidic conditions induces decarboxylation[4]. Causality Check : The reaction proceeds through a concerted, six-membered pericyclic transition state. The application of heat drives the extrusion of

    
     gas, forming an enol intermediate that rapidly tautomerizes to the thermodynamically stable mono-carboxylic acid. Acidic conditions (HCl/Acetic acid) are critical here to maintain the compound in its protonated state, preventing the formation of unreactive carboxylate salts.
    

Reaction Pathway Diagram

SynthesisPathway SM 1-bromo-2,3-bis(bromomethyl)benzene + Diethyl malonate Int1 Diethyl 4-bromoindane-2,2-dicarboxylate SM->Int1 NaOEt, EtOH (Cycloalkylation) Int2 4-bromoindane-2,2-dicarboxylic acid Int1->Int2 NaOH, H2O/EtOH (Saponification) Product 4-bromo-2,3-dihydro-1H-indene- 2-carboxylic acid Int2->Product Heat, H3O+ (Decarboxylation)

Figure 1: Three-step malonic ester synthesis of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Materials and Reagents

The following table summarizes the stoichiometric requirements and safety considerations for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
1-Bromo-2,3-bis(bromomethyl)benzene 342.851.00Starting MaterialSevere lachrymator; handle strictly in a fume hood.
Diethyl malonate 160.171.05Carbon nucleophileCombustible liquid; store away from oxidizers.
Sodium ethoxide (NaOEt) 68.052.10BaseHighly moisture sensitive; corrosive.
Sodium hydroxide (NaOH) 40.004.00Saponification agentCorrosive; highly exothermic upon aqueous dissolution.
Hydrochloric acid (6M aq) 36.46ExcessAcidification / CatalystCorrosive vapor; use appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Cycloalkylation (Perkin Alicyclic Synthesis)
  • Preparation : Equip a rigorously dried 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Purge the system with inert nitrogen gas (

    
    ).
    
  • Enolate Formation : Charge the flask with absolute ethanol (500 mL). Carefully add sodium ethoxide (2.10 eq, 210 mmol). Cool the mixture to 0 °C using an ice bath. Add diethyl malonate (1.05 eq, 105 mmol) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at room temperature to ensure complete enolate generation.

  • Alkylation : Dissolve 1-bromo-2,3-bis(bromomethyl)benzene (1.00 eq, 100 mmol) in 200 mL of anhydrous THF. Transfer this to the addition funnel and add dropwise to the enolate solution over 1 hour to prevent uncontrolled exotherms and minimize polymerization side-reactions.

  • Reflux : Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove ethanol and THF. Quench the residue with saturated aqueous

    
     (300 mL) and extract with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and evaporate to yield crude diethyl 4-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylate.
Phase 2: Saponification
  • Hydrolysis : Dissolve the crude diester in a 1:1 mixture of Ethanol and Water (400 mL) in a 1 L round-bottom flask.

  • Base Addition : Add solid sodium hydroxide (4.00 eq, 400 mmol) in portions.

  • Reflux : Heat the mixture to reflux for 4–6 hours. The sterically hindered nature of the geminal diester necessitates extended heating to ensure complete cleavage.

  • Acidification : Cool the mixture to 0 °C. Carefully acidify the solution by adding 6M HCl dropwise until the pH reaches 1–2. A thick white precipitate will form.

  • Isolation : Collect the precipitated 4-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid via vacuum filtration. Wash the filter cake with ice-cold water (

    
     mL) and dry under high vacuum overnight.
    
Phase 3: Thermal Decarboxylation
  • Reaction Setup : Transfer the dried dicarboxylic acid to a 500 mL round-bottom flask equipped with a reflux condenser.

  • Solvent Addition : Suspend the solid in a mixture of glacial acetic acid (150 mL) and 6M HCl (50 mL).

  • Thermal Extrusion : Heat the suspension to 110 °C (reflux) for 16 hours. The evolution of

    
     gas will be observable.
    
  • Crystallization : Once complete, cool the reaction to room temperature. Pour the mixture into rapidly stirred ice water (500 mL) to induce crystallization of the target mono-carboxylic acid.

  • Purification : Filter the crude product and wash thoroughly with cold water. Recrystallize from hot toluene to afford analytically pure 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid[1] as an off-white crystalline solid.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, the following In-Process Controls (IPC) and expected yields serve as a self-validating system for the chemist.

Process StepIPC Analytical MethodAcceptance CriteriaExpected Yield
Cycloalkylation TLC (8:2 Hexanes/EtOAc)Complete disappearance of the dibromide SM (

).
80 – 85% (Crude)
Saponification LC-MS (ESI-)Dominant target mass

at

285/287 (Bromine isotope pattern).
90 – 95%
Decarboxylation

H NMR (

, 400 MHz)
Loss of one acidic proton; appearance of a distinct methine multiplet at

ppm.
75 – 80%

References

  • Title: Malonic ester synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Diethyl malonate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Decarboxylation - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the dissolution of lipophilic carboxylic acids in organic solvents. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 209224-95-3) presents a unique solubility challenge due to its hydrophobic indane core and the strong intermolecular hydrogen bonding of its carboxylic acid moiety[1].

In the solid state, carboxylic acids typically form centro-symmetric dimers. Dimethyl sulfoxide (DMSO) is the preferred solvent because it acts as a strong hydrogen-bond acceptor, disrupting these dimers and forming solute-solvent hydrogen bonds. However, DMSO's highly hygroscopic nature means that improper handling can lead to moisture contamination. This drastically alters solvent polarity and forces the hydrophobic indane compound to precipitate[2]. This guide provides field-proven, self-validating protocols to ensure reliable dissolution and maintain assay integrity.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Solvation Profile

PropertyValueSolvation Impact
Molecular Formula C10H9BrO2The highly lipophilic indane ring drastically reduces aqueous solubility.
Molecular Weight 241.08 g/mol Moderate size; requires an efficient and stable solvation shell.
Functional Groups -COOH, Aryl Bromide-COOH forms strong dimers; requires an H-bond acceptor solvent.
Preferred Solvent Anhydrous DMSODisrupts dimers; optimal for high-concentration stock solutions[3].
Aqueous Solubility Very Low (< 1 mg/mL)Prone to "precipitation upon dilution" in standard assay buffers[2].
Mechanistic Visualization

Understanding the thermodynamic relationship between the solvent and the solute is critical for troubleshooting. The diagram below illustrates how anhydrous DMSO facilitates solvation, and how moisture introduces competing hydrogen bonds that lead to precipitation.

Mechanism of solvation and precipitation for carboxylic acids in DMSO.

Troubleshooting Workflow

When preparing stock solutions, follow this self-validating workflow to systematically eliminate variables such as kinetic barriers (addressed by sonication/heat) and thermodynamic barriers (addressed by solvent quality).

Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid not dissolving in my current DMSO stock? A1: The most common culprit is moisture. DMSO is highly hygroscopic and readily absorbs water from the atmosphere[2]. Water alters the solvent's polarity and competes with the carboxylic acid for hydrogen-bonding sites. Because the indane ring is highly lipophilic, even a small percentage of water in the DMSO will drastically reduce solubility, causing the compound to remain as a suspension[3]. Always use fresh, anhydrous DMSO from a sealed ampoule.

Q2: I used fresh DMSO, but the powder is still floating. What is the kinetic barrier? A2: Carboxylic acids form strong crystal lattices stabilized by dimerized hydrogen bonds. While thermodynamically soluble in anhydrous DMSO, the kinetic rate of dissolution can be slow. You must supply mechanical and thermal energy. Vigorous vortexing followed by sonication in a water bath (10-15 minutes) is usually sufficient. If particles persist, gentle heating (37°C–50°C) will increase the kinetic energy of the solvent molecules, accelerating lattice disruption[2].

Q3: My stock solution was clear yesterday, but today it has a white precipitate. Why? A3: This is a classic sign of moisture ingress during storage or a freeze-thaw cycle[2]. When the DMSO stock is opened to ambient air, it absorbs water. Upon freezing and subsequent thawing, the localized concentration of water can force the hydrophobic compound to crash out of solution. To prevent this, prepare single-use aliquots and store them in a desiccator at -20°C.

Q4: How can I prevent precipitation when diluting my DMSO stock into an aqueous assay buffer? A4: "Precipitation upon dilution" occurs when the lipophilic indane compound is suddenly exposed to a high-dielectric aqueous environment[2]. To mitigate this:

  • Serial Dilution: Dilute your stock in DMSO first to reach an intermediate concentration before adding it to the buffer.

  • Keep DMSO Low: Ensure the final DMSO concentration in the assay is ≤ 1% to prevent solvent-induced artifacts[3].

  • Salt Formation: If your downstream assay tolerates it, adding a slight molar excess of a mild organic base (e.g., N,N-Diisopropylethylamine or Triethylamine) can deprotonate the carboxylic acid, forming a much more water-soluble salt.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Anhydrous Stock Solution

Objective: To achieve complete dissolution while preventing moisture contamination.

  • Equilibration: Allow the sealed vial of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid and a fresh bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature in a desiccator. Causality: This prevents the condensation of atmospheric moisture on cold surfaces.

  • Weighing: Accurately weigh 2.41 mg of the compound into a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO. Immediately cap the tube and tightly seal the DMSO bottle.

  • Mechanical Disruption: Vortex vigorously for 2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath for 10 minutes. Causality: The ultrasonic waves induce cavitation, mechanically breaking apart the crystal lattice without degrading the molecule.

  • Verification: Hold the tube against a light source. The solution must be completely optically clear with no micro-particulates.

  • Aliquot & Store: Divide into 50 µL single-use aliquots and store at -20°C in a sealed container with desiccant.

Protocol 2: Rescue Protocol for Precipitated Stocks

Objective: To salvage a stock solution that has crashed out due to freeze-thaw cycles or minor moisture ingress.

  • Thermal Incubation: Place the precipitated aliquot in a 37°C water bath for 5 minutes.

  • Vortex & Sonicate: Vortex for 30 seconds, then sonicate for 5 minutes.

  • Quality Check: If the precipitate redissolves, the issue was likely temperature-dependent crystallization. If it does not redissolve, the DMSO has likely absorbed too much water[2].

  • Centrifugation (Last Resort): If the compound cannot be redissolved, centrifuge at 10,000 x g for 5 minutes. You may use the supernatant for qualitative testing, but warning: the exact molarity will be unknown. For quantitative assays, it is highly recommended to discard the tube and prepare a fresh stock.

References

Sources

Technical Support Center: Preventing Dehalogenation During Coupling of 4-Bromo-Indene Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired dehalogenation of 4-bromo-indene acids during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent this common side reaction, thereby improving your reaction yields and simplifying product purification.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific issues you may be encountering in the lab. Follow the diagnostic questions to identify the root cause of the dehalogenation and implement the recommended solutions.

Issue 1: My LC-MS/GC-MS analysis shows a significant peak corresponding to the dehalogenated indene acid byproduct. What are the primary causes and how can I fix this?

Answer:

Significant formation of the dehalogenated byproduct (hydrodehalogenation) is a classic problem in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen.[1] This side reaction competes directly with your desired coupling, reducing the yield of your target molecule. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2]

Here is a systematic approach to troubleshoot this issue:

Step 1: Analyze Your Reaction Conditions for Hydride Sources

The Pd-H species responsible for dehalogenation can be generated from several components in your reaction mixture.[3]

  • Solvent: Alcoholic solvents (e.g., methanol, ethanol) are known hydride donors through β-hydride elimination from the corresponding palladium alkoxide.[2][3]

  • Base: Strong alkoxide bases (e.g., NaOtBu, NaOEt) can also generate hydride species.[4] While necessary for the reaction, some bases are more problematic than others.

  • Water: Although often required, excessive or impure water can be a source of protons that contribute to the dehalogenation pathway.[2][5]

Recommended Solutions:

  • Switch to Aprotic Solvents: Change your solvent system to aprotic solvents like toluene, dioxane, or THF, which are less likely to act as hydride donors.[2][4]

  • Optimize Your Base: Replace strong alkoxide bases with weaker inorganic bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent alternatives known to minimize dehalogenation.[4][6][7]

  • Use Anhydrous Conditions (If Applicable): While some water is often necessary for Suzuki couplings to facilitate the formation of reactive boronate species, using strictly anhydrous solvents and reagents can be beneficial in other coupling types or if dehalogenation is severe.[5][8]

Step 2: Evaluate Your Catalyst System (Palladium Source & Ligand)

The choice of ligand is critical in directing the reaction toward the desired product.[1] The electronic and steric properties of the ligand dictate the relative rates of reductive elimination (forming your product) and the competing dehalogenation pathway.

  • Ligand Properties: Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step, outcompeting the dehalogenation side reaction.[2][7][9]

  • Catalyst Decomposition: High reaction temperatures can lead to catalyst decomposition, forming palladium black and potentially generating active hydride species.[1][10]

Recommended Solutions:

  • Employ Bulky, Electron-Rich Ligands: Switch to modern biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[2][7][11] These are often highly effective at suppressing dehalogenation. N-heterocyclic carbene (NHC) ligands can also be a good alternative.[2][12]

  • Use a Pre-catalyst: Utilize well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These can offer more consistent results and lower the formation of side products compared to generating the active Pd(0) species in situ.[6][7]

  • Lower the Reaction Temperature: Dehalogenation can be kinetically favored at higher temperatures.[4] Run your reaction at the lowest effective temperature that still allows for a reasonable reaction rate.

Below is a flowchart to guide your troubleshooting process.

G start High Dehalogenation Observed check_hydride Are you using protic solvents (e.g., EtOH, MeOH) or strong alkoxide bases (e.g., NaOtBu)? start->check_hydride switch_solvent_base Switch to Aprotic Solvent (Toluene, Dioxane) and/or Weaker Base (K₃PO₄, K₂CO₃) check_hydride->switch_solvent_base Yes check_ligand Are you using a simple phosphine ligand (e.g., PPh₃)? check_hydride->check_ligand No switch_solvent_base->check_ligand switch_ligand Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) and a Pre-catalyst check_ligand->switch_ligand Yes check_temp Is the reaction temperature high (>100 °C)? check_ligand->check_temp No switch_ligand->check_temp lower_temp Lower the reaction temperature. Monitor for conversion. check_temp->lower_temp Yes end Problem Solved check_temp->end No lower_temp->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction in palladium-catalyzed couplings?

A1: Dehalogenation, or hydrodehalogenation, is a common side reaction because the catalytic cycle for the desired coupling has a competing off-cycle pathway.[1] The key intermediate, an arylpalladium(II) halide complex (Ar-Pd-X), is susceptible to reacting with a palladium-hydride species (Pd-H). This leads to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired coupled product.[2][3] The Pd-H species can be formed from various sources in the reaction, including solvents, bases, or even the phosphine ligands themselves under certain conditions.[3][7]

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X ar_pd_x Ar-Pd(II)-X(L_n) ox_add->ar_pd_x transmetal Transmetalation (with R-B(OR)₂) ar_pd_x->transmetal dehal_elim Reductive Elimination ar_pd_x->dehal_elim Reaction with Pd-H ar_pd_r Ar-Pd(II)-R(L_n) transmetal->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Solvent, Base, etc.) pd_h Pd-H Species hydride_source->pd_h dehal_product Ar-H (Dehalogenated Byproduct) dehal_elim->dehal_product

Caption: Catalytic cycle of Suzuki coupling showing the dehalogenation side reaction pathway.

Q2: Are 4-bromo-indene acids particularly susceptible to dehalogenation?

A2: While any aryl bromide can undergo dehalogenation, substrates with certain electronic features can be more susceptible. N-H containing heterocycles, like indoles or pyrroles, are known to be prone to dehalogenation, sometimes requiring protection of the nitrogen atom to suppress the side reaction.[2][13][14] The acidic proton of the indene ring system, coupled with the carboxylic acid moiety, can create a complex reaction environment. Deprotonation by the base can increase the electron density of the ring system, which may influence the relative rates of the catalytic steps.

Q3: How do I choose the best ligand to prevent dehalogenation?

A3: The general principle is to select a ligand that accelerates the desired C-C bond-forming reductive elimination faster than the C-H bond-forming reductive elimination (dehalogenation). Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the current state-of-the-art for this purpose.[2][8][11] They promote the formation of a stable, three-coordinate L-Pd-Ar(R) intermediate that readily undergoes reductive elimination to give the desired product.

Ligand TypeExample(s)General Impact on DehalogenationRationale
Simple MonodentatePPh₃, P(o-tolyl)₃Can lead to higher levels of dehalogenation.Less bulky nature may not sufficiently accelerate reductive elimination.
Bulky BiarylphosphineSPhos, XPhos, RuPhosGenerally excellent at suppressing dehalogenation.[2][11]Steric bulk promotes the desired reductive elimination of the coupled product.[2][7]
FerrocenylphosphinedppfOften robust and can be effective with milder bases.Provides a good balance of steric and electronic properties.
N-Heterocyclic CarbeneIPr, SImesVery effective at preventing dehalogenation.[12]Strong sigma-donating ability stabilizes the catalyst and promotes oxidative addition.

Q4: Can the choice of my coupling partner influence dehalogenation?

A4: Yes. In a Suzuki-Miyaura coupling, the reactivity of the boronic acid or ester is important. If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd-X intermediate has a longer lifetime in the reaction mixture, increasing the probability of it encountering a hydride source and undergoing dehalogenation.[2] Ensure you are using a high-purity boronic acid or a more reactive boronate ester (e.g., a pinacol or MIDA boronate) to facilitate a rapid transmetalation step.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-indene Acid

This protocol is a general starting point designed to minimize dehalogenation for a challenging substrate like a 4-bromo-indene acid.

Materials:

  • 4-Bromo-indene acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

  • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed microwave vial

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask containing a stir bar, add the 4-bromo-indene acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the finely ground potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 pre-catalyst (0.02 mmol).

  • Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) followed by the degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). Check for the disappearance of the starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully acidify with 1M HCl to pH ~3-4.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired coupled product from any dehalogenated byproduct.

  • Analysis: Characterize the final product and analyze its purity. Use ¹H NMR to confirm the absence (or quantify the presence) of the proton that replaced the bromine atom in the dehalogenated byproduct.[6]

References
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem.
  • Avoiding dehalogenation during reactions with 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
  • Cross-Coupling Reactions Guide.
  • Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427-430.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates | Request PDF. ResearchGate.
  • Preventing dehalogenation during reactions of bromo-fluoroanilines. Benchchem.
  • Preventing dehalogenation of 1-Bromo-4-propylsulfanylbenzene. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to avoid dehalogenation of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram. ResearchGate.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057–4062. Available at: [Link]

Sources

Technical Support Center: Yield Optimization in 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid[1].

Mechanistic Overview & Rationale

The synthesis of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid relies on a classic three-stage malonic ester synthesis, starting from the highly reactive electrophile 1-bromo-2,3-bis(bromomethyl)benzene[2]. While the theoretical pathway is well-established for indane derivatives[3], practical execution often suffers from yield-limiting bottlenecks. These include intermolecular oligomerization during the initial cycloalkylation, incomplete hydrolysis of the sterically hindered geminal diester, and oxidative degradation during the final thermal decarboxylation.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. By understanding the kinetic and thermodynamic causality behind each condition, you can establish a self-validating workflow that guarantees high-yield isolation of the target pharmacophore.

Synthesis Workflow

Synthesis cluster_0 Reaction Workflow SM Starting Materials 1-Bromo-2,3-bis(bromomethyl)benzene + Diethyl malonate Step1 1. Cycloalkylation Reagents: NaH, THF Condition: High Dilution, 0 °C → RT SM->Step1 Int1 Intermediate 1 Diethyl 4-bromoindane-2,2-dicarboxylate Step1->Int1 Intramolecular Cyclization Step2 2. Saponification Reagents: NaOH, THF/EtOH/H2O Condition: Reflux, 4-6 h Int1->Step2 Int2 Intermediate 2 4-Bromoindane-2,2-dicarboxylic acid Step2->Int2 Sterically Hindered Hydrolysis Step3 3. Decarboxylation Condition: Neat, 160-170 °C, Argon Int2->Step3 Product Target Compound 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid Step3->Product -CO2 Thermal Cleavage

Fig 1: Three-step synthesis workflow for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Self-Validating Experimental Protocol

Stage 1: Cycloalkylation (Diethyl 4-bromoindane-2,2-dicarboxylate)
  • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C. Add diethyl malonate (1.0 eq) dropwise to form the enolate. Dilute the solution to 0.05 M. Using a syringe pump, add 1-bromo-2,3-bis(bromomethyl)benzene (1.0 eq) dropwise over 2–3 hours. Allow to warm to room temperature and stir overnight.

  • Causality & Rationale: NaH is utilized instead of Sodium Ethoxide (NaOEt) to prevent competing nucleophilic attack (etherification) on the highly reactive benzylic bromides. The strict adherence to the high dilution principle and slow addition kinetically favors intramolecular ring closure over intermolecular Wurtz-type oligomerization.

  • Self-Validation: Perform ¹H-NMR on the crude extract. Successful cyclization is confirmed by the complete disappearance of the sharp benzylic singlet (~4.6 ppm) from the starting material and the appearance of the characteristic indane methylene doublets (AB system) around 3.5 ppm.

Stage 2: Sterically Hindered Saponification (4-Bromoindane-2,2-dicarboxylic acid)
  • Procedure: Dissolve the crude diester in a 1:1 mixture of THF and EtOH. Add 3.0–4.0 eq of aqueous NaOH (2M) and reflux vigorously for 4–6 hours. Cool to 0 °C and acidify to pH 1 with concentrated HCl to precipitate the diacid. Filter and dry completely under a vacuum.

  • Causality & Rationale: The geminal diester intermediate is highly sterically hindered. Standard ambient-temperature hydrolysis is insufficient and will arrest at the mono-ester stage. A strong base, elevated temperature, and a miscible co-solvent system are required to fully open both ester linkages.

  • Self-Validation: Analyze via LC-MS (negative ion mode). The mass must shift entirely from the diester to the diacid (M-H ~283 m/z). Any peak corresponding to the mono-ester indicates incomplete reaction.

Stage 3: Thermal Decarboxylation
  • Procedure: Place the rigorously dried diacid in a round-bottom flask under a continuous Argon sweep. Heat the neat solid in a pre-equilibrated oil bath at 160–170 °C until CO₂ evolution ceases (approximately 1 hour). Cool and recrystallize from a toluene/heptane mixture.

  • Causality & Rationale: Heating the gem-diacid induces a pericyclic transition state that releases CO₂. Strict temperature control (≤170 °C) and an inert atmosphere are mandatory to prevent oxidative degradation of the electron-rich indane core, which otherwise manifests as an intractable dark tar.

  • Self-Validation: ¹H-NMR will show a new multiplet for the single methine proton at C2 (~3.3 ppm), confirming the successful loss of one carboxyl group.

Quantitative Optimization Parameters

ParameterSub-optimal ConditionOptimized ConditionYield ImpactCausality / Rationale
Base (Step 1) NaOEt / EtOHNaH / THF+15%NaH prevents nucleophilic etherification of benzylic bromides.
Concentration 0.5 M (Batch addition)0.05 M (Syringe pump)+35%High dilution kinetically favors intramolecular cyclization over oligomerization.
Hydrolysis Temp 25 °C (Ambient)80 °C (Reflux)+40%Overcomes severe steric hindrance of the gem-diester intermediate.
Decarboxylation 200 °C (Air, Neat)160 °C (Argon, Neat)+25%Prevents thermal oxidation and tar formation of the indane core.

Troubleshooting Guides & FAQs

Q: During the cycloalkylation step, my yield is below 40% and I observe a thick, insoluble byproduct. How can I correct this? A: This is a classic symptom of intermolecular oligomerization. 1-Bromo-2,3-bis(bromomethyl)benzene is highly reactive[2]. If the concentration of the electrophile is too high, it reacts with multiple malonate molecules rather than cyclizing. Solution: Implement the high-dilution principle. Keep the malonate enolate concentration at or below 0.05 M, and add the dibromide dropwise over 2–3 hours to ensure the intramolecular cyclization rate vastly outcompetes intermolecular coupling.

Q: My saponification step yields a mixture of products, and the subsequent decarboxylation fails. Why? A: You are likely isolating a mixture of the mono-ester and the di-acid. The geminal diester intermediate is highly sterically hindered. Solution: Use a large excess of strong base (e.g., 3.0–4.0 eq of NaOH) in a miscible co-solvent system like THF/EtOH/H₂O, and maintain a vigorous reflux for at least 4–6 hours. Self-validate completion via LC-MS before proceeding to acidification.

Q: The final decarboxylation yields a dark, intractable tar instead of an off-white powder. What is the mechanism of this degradation? A: Overheating the diacid in the presence of oxygen causes oxidative degradation of the indane core. While decarboxylation requires high energy to reach the pericyclic transition state, exceeding 170 °C is detrimental. Solution: Conduct the decarboxylation strictly between 160–170 °C under a continuous Argon sweep. If neat heating is difficult to control, use a high-boiling inert solvent like diphenyl ether or N-methyl-2-pyrrolidone (NMP) to buffer the thermal transfer.

References

2.[2] Title: 1-Bromo-2,3-bis(bromomethyl)benzene | C8H7Br3 | CID 15167896 Source: PubChem (National Institutes of Health) URL: [Link]

3.[3] Title: Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins Source: PMC (National Institutes of Health) URL: [Link]

Sources

Indane Acids Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Portal. As Senior Application Scientists, we frequently see promising drug candidates fail in early-stage in vitro assays due to poor aqueous solubility. Indane acids—such as indacrinone or 2,3-dihydro-1H-indene-1-carboxylic acid—present a unique physicochemical challenge. They feature a rigid, highly lipophilic bicyclic indane core fused to a polar carboxylic acid moiety[1][2].

This structural dichotomy frequently results in poor aqueous solubility, a pervasive bottleneck that afflicts up to 70-80% of modern pipeline drugs[3][4]. The solubility of these compounds is strictly governed by the equilibrium between their lipophilicity and the ionization state of the carboxylic acid[5]. At a pH below their pKa (typically 4.0–5.0), the unionized form dominates, and the hydrophobic indane ring drives rapid aggregation and precipitation[6]. Successful formulation requires strategically manipulating this equilibrium through pH optimization, co-solvency, or supramolecular complexation[7][8].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve solubility issues for indane acid derivatives.

Phase 1: Diagnostic Workflow

Before altering your assay conditions, follow this logical progression to identify the path of least resistance for solubilizing your specific indane acid.

DiagnosticWorkflow Start Indane Acid Precipitation Detected CheckpH Is Buffer pH > pKa + 2? Start->CheckpH AdjustpH Adjust pH using Tris or HEPES CheckpH->AdjustpH No CheckCosolvent Add 5-10% Co-solvent (DMSO/PEG400) CheckpH->CheckCosolvent Yes AdjustpH->CheckCosolvent CheckCD Add Complexation Agent (HP-β-CD) CheckCosolvent->CheckCD Still Insoluble Success Soluble Target Concentration Achieved CheckCosolvent->Success Solved CheckCD->Success Solved Fail Consider Lipid Formulation CheckCD->Fail Still Insoluble

Diagnostic workflow for resolving indane acid precipitation in aqueous buffers.

Phase 2: Troubleshooting FAQs

Q: Why does my indane acid precipitate instantly when diluting from a DMSO stock into PBS? A: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the non-polar indane core exceeds its kinetic solubility limit before the carboxylic acid can fully ionize and solvate[6]. Furthermore, lipophilic compounds solubilized in alcohol or DMSO require careful step-wise dilution or the presence of a surfactant to prevent instantaneous nucleation[9]. Actionable Fix: Use a step-wise dilution method or pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80) prior to aqueous introduction.

Q: How do I optimize the buffer pH for maximum solubility without degrading the compound? A: According to the Henderson-Hasselbalch relationship, maintaining the buffer pH at least 2 units above the pKa ensures >99% ionization of the carboxylic acid, maximizing thermodynamic solubility[5]. However, ionization is only half the battle. If the counterion in your buffer (e.g., Na+ or K+ in PBS) forms a poorly soluble salt bridge with the indane acid, precipitation will still occur. Actionable Fix: Switch to a buffer with a bulky, organic counterion like Tris or HEPES, which disrupts tight crystal lattice packing and prevents salt-bridge precipitation.

Q: Which solubilizing agents work best specifically for the indane scaffold? A: The planar, hydrophobic nature of the indane ring makes it an excellent candidate for inclusion complexes. Cyclodextrins, particularly Hydroxypropyl-beta-cyclodextrin (HP-β-CD), are highly effective because their pseudo-amphiphilic hydrophobic cavity perfectly accommodates the bicyclic indane ring, while the hydrophilic exterior maintains bulk aqueous solubility[7].

Phase 3: Quantitative Solubilization Strategies

When baseline buffer adjustments fail, intervention with excipients is required. Below is a comparative analysis of strategies specifically tailored for lipophilic carboxylic acids.

StrategyMechanistic RationaleExpected Solubility GainProsCons
pH Optimization (pH > pKa+2)Drives >99% ionization of the carboxylic acid headgroup.10- to 50-foldNon-toxic, simple, preserves biological activity.May not resolve severe lipophilicity of the indane core.
Co-solvents (5-10% DMSO/PEG)Reduces the dielectric constant of the aqueous medium.5- to 20-foldRapid kinetic solubility; easy to implement.High DMSO levels cause cytotoxicity in cell-based assays.
Cyclodextrins (10-20% HP-β-CD)Host-guest inclusion complex shields the hydrophobic indane ring.50- to 100-foldExcellent biocompatibility; prevents non-specific binding.Requires a high mass ratio; may alter pharmacokinetics.
Surfactants (0.1-1% Tween-80)Micellar encapsulation of the lipophilic compound.20- to 50-foldStabilizes supersaturation states effectively.Potential membrane disruption in in vitro cell models.
Phase 4: Self-Validating Experimental Protocols

To ensure data integrity, every formulation attempt must be empirically verified. Do not rely on visual inspection alone. Use the following self-validating protocols to establish true solubility.

Protocol A: Kinetic Solubility Assessment (Solvent-Shift Method)

Use this protocol to determine the maximum tolerable concentration of an indane acid in a specific assay buffer before precipitation occurs.

  • Prepare Stock: Dissolve the indane acid in 100% DMSO to a concentration of 10 mM. Causality: DMSO thoroughly disrupts the crystalline lattice energy of the indane compound, establishing a fully solvated, amorphous baseline.

  • Prepare Matrix: Aliquot 980 µL of the target aqueous buffer (e.g., 50 mM Tris, pH 7.4) into a glass HPLC vial. Causality: Glass is mandatory. The lipophilic indane core will rapidly undergo non-specific binding to the walls of polystyrene or polypropylene tubes, causing false-negative solubility readings.

  • Spike and Mix: Under continuous, vigorous vortexing, add 20 µL of the DMSO stock dropwise to the buffer. Causality: Rapid kinetic mixing prevents localized high concentrations of DMSO, mitigating instantaneous nucleation.

  • Incubate and Separate: Incubate at 25°C for 24 hours to reach equilibrium, then centrifuge at 10,000 x g for 15 minutes. Causality: Centrifugation separates amorphous nano-precipitates from the kinetically soluble fraction.

  • Quantify: Analyze the supernatant via HPLC-UV. Self-Validation Step: Always run a standard curve prepared in the exact same final solvent composition (e.g., Buffer + 2% DMSO). Matrix effects heavily influence UV absorbance; failing to match the matrix will result in skewed quantification. Additionally, visually inspect the vial against a dark background with a laser pointer to detect micro-precipitates (Tyndall effect) before injecting into the HPLC.

Protocol B: Preparation of Indane Acid / HP-β-CD Inclusion Complexes

Use this protocol when co-solvents are toxic to your assay and high aqueous concentrations are required.

  • Prepare Host Solution: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 20% (w/v). Causality: This concentration provides a massive molar excess, pushing the equilibrium toward complexation for rigid bicyclic rings.

  • Solid Addition: Add the indane acid powder directly to the cyclodextrin solution targeting a 1:2 to 1:5 (Drug:CD) molar ratio. Causality: Adding the drug as a solid prevents the solvent-shift precipitation cascade that occurs when using DMSO stocks.

  • Thermal Activation: Sonicate the suspension in a water bath for 30 minutes, maintaining the temperature below 40°C. Causality: Sonication provides the necessary activation energy for the indane ring to enter the cyclodextrin cavity, while strict temperature control prevents thermal degradation of the carboxylic acid.

  • Filtration: Filter the resulting solution through a 0.22 µm hydrophilic PVDF membrane. Self-Validation Step: Inspect the filter membrane post-filtration. If visible solids are retained on the filter, the complexation was incomplete. This is a self-validating indicator that the cyclodextrin molar ratio must be increased, or the sonication time extended.

References
  • [1] Title: Indacrinone Pharmaceutical Compound Overview. Source: Ontosight AI. URL: [Link]

  • [3] Title: Overcoming the Challenge of Poor Drug Solubility. Source: ISPE. URL: [Link]

  • [7] Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Source: Pharma Focus Asia. URL:[Link]

  • [4] Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Source: Drug Development & Delivery. URL: [Link]

  • [8] Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: Int J Pharm Chem Anal. URL: [Link]

  • [9] Title: US5783592A - Formulations for lipophilic compounds. Source: Google Patents. URL:

  • [5] Title: Structure Property Relationships of Carboxylic Acid Isosteres. Source: University of Pennsylvania. URL: [Link]

  • [6] Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Source: MDPI. URL: [Link]

Sources

Technical Support Center: 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles, extensive experience with similar molecular scaffolds, and established regulatory guidelines for stability testing.

Our approach is to empower you with the knowledge to anticipate potential stability issues, design robust experiments, and interpret your results accurately. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your research.

Frequently Asked Questions (FAQs) on the Stability of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Q1: What are the primary stability concerns for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid in solution?

Based on the structure of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, the primary potential degradation pathways in solution are anticipated to be:

  • Photodegradation: The bromoaromatic moiety is a potential chromophore that can absorb UV light, potentially leading to the cleavage of the carbon-bromine bond and the formation of radical species.[1][2]

  • Oxidative Degradation: The dihydroindene ring system contains benzylic hydrogens which are susceptible to oxidation. This can lead to the formation of hydroperoxides, ketones, or other oxygenated derivatives, especially in the presence of oxygen, metal ions, or other oxidizing agents.

  • Thermal Degradation (Decarboxylation): While aliphatic carboxylic acids are generally thermally stable, elevated temperatures can potentially induce decarboxylation, leading to the formation of 4-bromo-2,3-dihydro-1H-indene.[3][4] The rate of this process is highly dependent on the temperature and the solution's composition.

  • pH-Dependent Degradation: Extreme pH values can influence the stability of the molecule. While the carboxylic acid group itself is stable to hydrolysis, very high or low pH could potentially catalyze other degradation reactions.

It is crucial to perform forced degradation studies to identify the specific degradation pathways and products for this molecule under your experimental conditions.[5][6][7]

Q2: My solution of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is showing a decrease in purity over time, even when stored at low temperatures. What could be the cause?

If you observe a decrease in purity even under refrigerated conditions, several factors could be at play:

  • Oxidation: The presence of dissolved oxygen in your solvent can lead to slow oxidation of the benzylic positions of the indane ring. This process can be accelerated by trace metal impurities in your solvent or on the surface of your storage container.

  • Photodegradation: Even ambient laboratory light can be sufficient to induce photodegradation over extended periods, especially if the storage container is not made of amber glass or otherwise protected from light. The ICH Q1B guideline provides a framework for assessing photostability.[7]

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or aldehydes in alcohols, can react with the compound. Always use high-purity, peroxide-free solvents for storing solutions of this compound.

Troubleshooting Steps:

  • Degas your solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use light-protected storage: Store your solutions in amber vials or wrap clear vials in aluminum foil.

  • Verify solvent quality: Use freshly opened, high-purity solvents. Test for peroxides in susceptible solvents like THF or diethyl ether.

Q3: I need to heat a solution of this compound for my experiment. What is the risk of thermal degradation?

Heating solutions of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid increases the risk of decarboxylation.[4] The carboxylic acid group may be eliminated as carbon dioxide, yielding 4-bromo-2,3-dihydro-1H-indene.

Key Considerations:

  • Temperature and Duration: The extent of decarboxylation will be a function of both the temperature and the duration of heating.

  • Solvent: The choice of solvent can influence the rate of thermal degradation.

  • pH: The protonation state of the carboxylic acid can affect its susceptibility to decarboxylation.

Recommendation:

If heating is unavoidable, it is essential to first conduct a preliminary thermal stability study. This can be done by heating the solution at the desired temperature for various time points and analyzing the samples by a stability-indicating method like HPLC to quantify the parent compound and detect any degradation products.

Troubleshooting Guide for Experimental Stability Issues

This section provides a more detailed, scenario-based approach to troubleshooting common stability problems encountered during experiments with 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram after exposure to light. Photodegradation: The bromoaromatic ring is likely undergoing a photochemical reaction.1. Confirm the identity of the new peak using LC-MS to see if it corresponds to a debrominated species or other photoproducts. 2. Conduct all future experiments under light-protected conditions (e.g., using amber glassware or in a dark room). 3. If light exposure is inherent to the experiment, consider the use of a photostabilizer if compatible with your system.
Loss of parent compound and formation of multiple new peaks after adding an oxidizing agent (e.g., H₂O₂). Oxidative Degradation: The dihydroindene core, particularly the benzylic C-H bonds, is being oxidized.1. Characterize the major degradation products by mass spectrometry to understand the oxidation pattern (e.g., formation of ketones, alcohols). 2. If oxidative conditions are part of your experimental design, be aware of these potential side reactions. 3. For storage and routine handling, ensure solutions are deoxygenated and consider adding an antioxidant if permissible.
Decrease in the concentration of the parent compound with a corresponding increase in a less polar peak upon heating. Thermal Decarboxylation: The carboxylic acid group is being lost as CO₂.1. Confirm the identity of the new peak as 4-bromo-2,3-dihydro-1H-indene using a reference standard or by spectroscopic methods (NMR, MS). 2. Determine the kinetic profile of the degradation at your experimental temperature to predict the compound's half-life under these conditions. 3. If possible, explore lower reaction temperatures or shorter reaction times.
Inconsistent results or poor recovery from solutions prepared in different batches of solvent. Solvent Impurities or pH variations: The stability of the compound is sensitive to the quality of the solvent.1. Use only high-purity, HPLC-grade solvents from reliable sources. 2. Check the pH of your prepared solutions, as variations can affect stability. Buffer the solution if necessary and compatible with your experiment. 3. For solvents prone to peroxide formation (e.g., THF, diethyl ether), test for and remove peroxides before use.

Experimental Protocols for Stability Assessment

To formally assess the stability of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[5][6][7][8]

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid under various stress conditions.

Materials:

  • 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Light chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound and a solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Use LC-MS to identify the mass of the major degradation products.

Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products and propose degradation pathways.

  • This information will help in developing a stability-indicating analytical method and in understanding the handling and storage requirements of the compound.

Visualizing Experimental Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal (80°C) Stock->Thermal Expose to Photo Photolytic (ICH Q1B) Stock->Photo Expose to HPLC HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Data Data Interpretation LCMS->Data Interpret

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Parent 4-bromo-2,3-dihydro-1H- indene-2-carboxylic acid Decarboxylated 4-bromo-2,3-dihydro-1H-indene Parent->Decarboxylated Heat (Δ) Oxidized Oxidized Derivatives (e.g., ketones, alcohols) Parent->Oxidized [O] (e.g., O₂, H₂O₂) Photolyzed Debrominated or other photoproducts Parent->Photolyzed Light (hν)

Caption: Potential degradation pathways.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). World Journal of Pharmaceutical Research, 4(9), 1238-1253.
  • (PDF) Pyrolysis of Carboxylic Acids - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Indane-2-carboxylic acid | CAS 25177-85-9. (n.d.). Chemical Suppliers. Retrieved March 7, 2026, from [Link]

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed. (2002). Protein Science, 11(7), 1695-1705.
  • Photodegradation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

  • Oxidative cyclisation and methylene insertion in 1,3-indandione derivatives .The mechanistic studies | JOURNAL OF ADVANCES IN CHEMISTRY. (2017). 13(1).
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics, 8(2), 79-84.
  • A mechanistic study on the Hooker oxidation: synthesis of novel indane carboxylic acid derivatives from lapachol - PubMed. (2013). Organic & Biomolecular Chemistry, 11(4), 670-677.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved March 7, 2026, from [Link]

  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. - Jetir.Org. (2021).
  • Thermal stability of amine and carboxylic acid based protic ionic liquids from the perspective of thermal energy storage | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Photocatalytic Degradation of Environmental Contaminants: Transformation Products and Effects on Photocatalytic Performance - MDPI. (2025). Molecules, 30(13), 2845.
  • Indane Derivatives - Eburon Organics. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Indancarboxylic Acid 98.0% | PureSynth. (n.d.). Retrieved March 7, 2026, from [Link]

  • Advanced oxidation for the degradation of cyclopentane carboxylic acid in water. (2012). Journal of the Serbian Chemical Society, 77(1), 87-97.
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. (2024). European Journal of Organic Chemistry, 27(48), e202400898.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC. (1995). Applied and Environmental Microbiology, 61(8), 3030-3035.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC. (2022). International Journal of Environmental Research and Public Health, 19(18), 11696.
  • Degradation of Dicarboxylic Acids (C 2 −C 9 ) upon Liquid-Phase Reactions with O 3 and Its Atmospheric Implications | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed. (2003). Analytical Biochemistry, 322(1), 1-11.
  • The Thermal Amidation of Carboxylic Acids Revisited - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (2020). Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1195.
  • (PDF) Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series - ResearchGate. (2016). Retrieved March 7, 2026, from [Link]

  • Carboxylic Acids - Reactions of Ketene, Hoffman Bromamide Degradation, Curtius & Lossen. (2025). YouTube. Retrieved March 7, 2026, from [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (2011).
  • Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media - CRAM3RA - Unict. (2014).

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Technical Support Center: Troubleshooting Amide Coupling Failures with Sterically Hindered Indane Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during amide coupling reactions with sterically hindered indane carboxylic acids. As Senior Application Scientists, we understand that these seemingly routine transformations can become significant hurdles, and this resource is designed to provide both theoretical understanding and practical, field-proven solutions.

The Challenge: Steric Hindrance in Indane Acid Couplings

Indane-based carboxylic acids are valuable scaffolds in medicinal chemistry. However, the rigid, bicyclic structure often places bulky substituents in close proximity to the carboxylic acid group. This steric congestion can severely impede the approach of the amine nucleophile to the activated carbonyl center, leading to sluggish or failed reactions. Standard coupling protocols that work well for less demanding substrates often prove inadequate, resulting in low yields, incomplete conversions, and the formation of undesired byproducts.

This guide will walk you through a systematic approach to diagnosing and overcoming these challenges, from reagent selection to reaction optimization and alternative strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My standard HATU/DIPEA coupling with an indane acid is giving very low to no product. What's the likely cause?

Answer: This is a classic problem when dealing with sterically hindered substrates. While HATU is a potent coupling reagent, its effectiveness can be diminished by severe steric hindrance around the carboxylic acid.[1][2] The bulky nature of the indane scaffold likely prevents the efficient formation of the key intermediate, the O-acylisourea, or hinders the subsequent nucleophilic attack by the amine.

Troubleshooting Steps & Solutions:

  • Switch to a More Powerful Coupling Reagent: For highly congested systems, you may need a reagent that generates a more reactive activated species.

    • Phosphonium Salts: Reagents like PyAOP and PyBOP are known to be highly effective for sterically demanding couplings and can often succeed where aminium/uronium salts like HATU falter.[2]

    • Newer Generation Uronium Salts: COMU is a highly efficient coupling reagent that incorporates the Oxyma Pure leaving group, which is not only safer than HOBt-based additives but can also enhance reactivity.[3][4]

  • Elevate the Reaction Temperature: For sluggish reactions, gentle heating (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1][5] However, be mindful of potential side reactions or degradation of sensitive substrates at higher temperatures.[6]

  • Consider Pre-activation: Pre-activating the indane carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine can sometimes improve yields by ensuring the activated species is formed before the amine is introduced.[2]

Question 2: I'm observing a significant amount of unreacted starting materials even after prolonged reaction times. What can I do?

Answer: This indicates that the activation energy for the reaction is too high under your current conditions, likely due to a combination of steric hindrance and potentially a poorly nucleophilic amine. The reaction has stalled before reaching completion.[2]

Troubleshooting Steps & Solutions:

  • Increase Reagent Equivalents: While not always ideal, a modest increase in the equivalents of the coupling reagent and/or the amine (typically the less expensive component) can sometimes drive the reaction to completion through mass action.

  • Optimize Your Solvent: The solvent plays a crucial role in solvating the reactants and intermediates.[6]

    • Aprotic Polar Solvents: DMF and NMP are common choices, with NMP often being a superior solvent for difficult couplings due to its higher boiling point and better solvating properties.[7]

    • For certain reagent classes, other solvents may be more suitable. For instance, acyl fluoride preparations often work well in DCM or acetonitrile.[8]

  • Microwave-Assisted Synthesis: If available, a microwave reactor can be a powerful tool for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[5] This can significantly reduce reaction times and improve yields for hindered substrates.

Question 3: My desired amide is formed, but it's contaminated with byproducts that are difficult to remove. What are these byproducts and how can I avoid them?

Answer: Common byproducts in amide couplings include N-acylurea (from carbodiimide reagents) and guanidinium species (from HATU and other aminium salts reacting with the amine).[1][4] Purification can also be complicated by unreacted activated esters.

Troubleshooting Steps & Solutions:

  • Choose a Reagent with Water-Soluble Byproducts:

    • EDC (a carbodiimide): The urea byproduct of EDC is water-soluble, making it easy to remove during an aqueous workup. This is a significant advantage over DCC, whose byproduct is often difficult to separate from the product.[9]

    • T3P® (Propylphosphonic Anhydride): This reagent is effective for difficult couplings and its byproducts are also water-soluble.[2]

  • Avoid Excess Aminium Reagent: To prevent the formation of guanidinium byproducts, use the aminium reagent (like HATU) in a 1:1 stoichiometry with the carboxylic acid.[10]

  • Consider a Two-Step Acyl Fluoride or Acyl Chloride Protocol: Converting the indane acid to a more reactive acyl fluoride or chloride in a separate step allows for purification of this intermediate before reacting it with the amine. This can lead to a cleaner reaction and simpler final purification.[5][11][12][13][14] Acyl fluorides are particularly advantageous as they are generally more stable than acyl chlorides and the fluoride leaving group is smaller, which can be beneficial in sterically crowded environments.[11][15]

Data & Reagent Comparison

The choice of coupling reagent is critical for success. The following table provides a comparison of commonly used reagents for challenging amide couplings.

Coupling Reagent ClassExample(s)Typical AdditiveKey AdvantagesCommon Drawbacks
Carbodiimides EDC, DCCHOBt, OxymaPureInexpensive, EDC has water-soluble byproducts.[9]Can form N-acylurea byproducts, risk of racemization without additives.[4][10]
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUNone (built-in)High reactivity, low racemization.[3]Can react with the amine (guanidinylation), more expensive.[1]
Phosphonium Salts PyBOP, PyAOPNone (built-in)Excellent for sterically hindered couplings, low racemization.[2]Byproducts can be difficult to remove, higher cost.[1]
Acyl Halide Precursors TCFH, BTFFH, SOCl₂NoneForms highly reactive acyl fluorides/chlorides for very difficult couplings.[11][12][14]Requires an extra synthetic step, can be harsh for sensitive substrates.[10]

Visualizing the Troubleshooting Workflow

A systematic approach is key to solving difficult couplings. The following workflow illustrates a logical progression for troubleshooting failed reactions with sterically hindered indane acids.

TroubleshootingWorkflow Start Start: Failed Amide Coupling with Sterically Hindered Indane Acid Assess Initial Assessment: Low Yield / No Reaction Start->Assess Reagent Step 1: Change Coupling Reagent (e.g., HATU -> PyAOP or COMU) Assess->Reagent Standard reagent failed Conditions Step 2: Optimize Conditions - Increase Temperature (40-60 °C) - Change Solvent (e.g., DMF to NMP) - Use Microwave Reagent->Conditions Still low yield Success Success: Purify Product Reagent->Success Improved yield Alternative Step 3: Alternative Activation - Convert to Acyl Fluoride (BTFFH) - Convert to Acyl Chloride (SOCl₂) Conditions->Alternative Optimization insufficient Conditions->Success Improved yield Alternative->Success Reaction successful

Caption: A logical workflow for troubleshooting difficult amide couplings.

Experimental Protocols

Protocol 1: General Procedure for Coupling with a Phosphonium Reagent (PyAOP)

This protocol is a robust starting point for sterically hindered indane acids where standard methods have failed.

  • Preparation: To a solution of the sterically hindered indane carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add the amine (1.1-1.2 equiv).

  • Reagent Addition: Add PyAOP (1.1 equiv) followed by a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (3.0 equiv).[2]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish (monitored by TLC or LC-MS), gently heat the mixture to 40-50 °C.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Procedure via In Situ Acyl Fluoride Formation

This method is highly effective for extremely challenging couplings where even potent coupling reagents are insufficient.[11][12][14][16]

  • Acyl Fluoride Formation:

    • To a solution of the sterically hindered indane carboxylic acid (1.3 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add BTFFH (1.5 equiv) and DIPEA (4.5 equiv).[5]

    • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Amine Coupling:

    • Add the amine (1.0 equiv) to the reaction mixture.

    • Seal the reaction vessel and heat to a temperature between 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.[5]

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel to obtain the desired amide.

Understanding the Mechanism: Why Steric Hindrance Matters

The efficiency of amide bond formation hinges on the successful nucleophilic attack of the amine on the activated carboxylic acid. Steric bulk around the reacting centers creates a significant energy barrier for this to occur.

StericHindrance cluster_0 Unhindered System cluster_1 Hindered System (Indane Acid) Unhindered Acid R-COOH Activated Ester R-CO-X Unhindered Acid->Activated Ester Coupling Reagent Amine R'-NH2 Product R-CO-NH-R' Activated EsterAmine Activated EsterAmine Activated EsterAmine->Product Easy Approach Hindered Acid Indane-COOH Activated Ester2 Indane-CO-X Hindered Acid->Activated Ester2 Coupling Reagent Amine2 R'-NH2 Product2 Low/No Product Activated Ester2Amine2 Activated Ester2Amine2 Activated Ester2Amine2->Product2 Steric Clash! (Slow/No Reaction)

Sources

Validation & Comparative

13C NMR chemical shifts for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of In Silico 13C NMR Prediction Tools vs. Experimental Data for 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

Executive Summary

For researchers and drug development professionals, structural verification of rigid, functionalized bicyclic systems is a routine yet complex analytical hurdle. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 209224-95-3)[1] presents a unique predictive challenge due to the steric constraints of its indane core and the electronic push-pull effects of the ortho-bromo substituent.

This guide objectively compares the predictive accuracy of three leading in silico NMR software suites—ACD/Labs , Mnova , and ChemDraw —against self-validated experimental 13C NMR data. By analyzing the causality behind prediction errors, this guide empowers analytical chemists to select the most reliable software for complex bicyclic scaffolds.

Mechanistic Context: The Challenge of the Bromoindane System

The molecule consists of a rigid 5-membered aliphatic ring fused to a brominated benzene ring. Predicting its 13C NMR chemical shifts requires algorithms to account for:

  • The

    
    -Gauche Effect:  The bromine atom at C4 exerts steric compression on the adjacent benzylic C3 position, causing an upfield shift that linear additivity rules often miss.
    
  • Bridgehead Deshielding: The C8 and C9 bridgehead carbons experience distinct magnetic anisotropies due to the fused ring strain, which is difficult to model without robust 3D conformational databases[2].

Self-Validating Experimental & In Silico Protocols

To ensure scientific integrity, the following methodologies establish a self-validating system where experimental data acts as the absolute ground truth for software evaluation.

Experimental Protocol: 13C NMR Acquisition & Processing
  • Step 1: Sample Preparation. Dissolve 25 mg of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (Purity ≥97%)[1] in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 because its strong hydrogen-bonding capability disrupts carboxylic acid dimerization. Dimerization would otherwise cause concentration-dependent chemical shift drift and line broadening at the C2 and C=O positions. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2: Instrument Calibration. Tune and match the broadband probe on a 400 MHz spectrometer (100.6 MHz for 13C) at 298 K. Perform gradient shimming until the TMS 1H signal achieves a full-width at half-maximum (FWHM) of <1.0 Hz.

    • Self-Validation: Achieving this FWHM guarantees magnetic field homogeneity, ensuring closely spaced aromatic signals (e.g., C6 and C7) are fully resolved.

  • Step 3: Acquisition. Execute a 1H-decoupled 13C pulse sequence (zgpg30). Parameters: 250 ppm spectral width, 2.0 s relaxation delay (D1), and 1024 scans.

    • Causality: Quaternary carbons (C4, C8, C9, C=O) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit long

      
       relaxation times. 1024 scans are mandatory to achieve a Signal-to-Noise (S/N) ratio > 100:1 for these critical nodes.
      
  • Step 4: Processing. Apply a 1.0 Hz exponential line-broadening window function before Fourier transformation to maximize S/N. Reference the spectrum using a dual-lock system: set TMS to 0.00 ppm and verify the central peak of the DMSO-d6 septet is exactly at 39.52 ppm.

In Silico Protocol: Chemical Shift Prediction
  • Step 1: Structural Input. Generate the canonical SMILES string (O=C(O)C1CC2=CC=CC(Br)=C2C1)[1] to eliminate drawing-induced stereochemical errors.

  • Step 2: ACD/Labs Prediction. Import the SMILES string. Select the "Neural Network + HOSE" algorithm and set the solvent parameter to DMSO[2].

  • Step 3: Mnova Prediction. Execute the Ensemble Machine Learning predictor, which averages multiple predictive algorithms trained on assigned databases[2].

  • Step 4: ChemDraw Prediction. Execute Structure > Predict 13C-NMR Shifts[3]. Because ChemDraw relies heavily on CDCl3 additivity rules[4], apply a +1.5 ppm empirical correction to the C=O shift to account for the DMSO solvent effect.

Quantitative Data Comparison

The table below summarizes the experimental 13C NMR chemical shifts against the predicted values from the three software suites.

Carbon NodeChemical EnvironmentExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
C10 C=O (Carboxylic Acid)176.5176.2177.0179.1
C9 Ar (Bridgehead, ortho to Br)145.8145.1146.3141.2
C8 Ar (Bridgehead, meta to Br)142.5142.8141.9144.0
C5 Ar (CH, ortho to Br)130.1129.5130.8127.5
C6 Ar (CH, meta to Br)127.5127.8127.1126.2
C7 Ar (CH, para to Br)124.2124.5123.8125.0
C4 Ar (C-Br)119.6119.2120.1122.5
C2 Aliphatic (CH-COOH)43.643.144.046.2
C1 Benzylic (CH2)36.235.936.538.1
C3 Benzylic (CH2, adjacent to C4)34.834.535.137.0
---Root Mean Square Error (RMSE) - 0.48 0.86 2.95

Software Performance Evaluation & Causality

1. ACD/Labs (RMSE: 0.48 ppm) - Top Performer ACD/Labs achieved the highest accuracy. Causality: It utilizes HOSE (Hierarchical Orthogonal Space Encoding) codes combined with Neural Networks[2]. HOSE codes map the topological environment of an atom in concentric spheres. Because indane derivatives are well-represented in their proprietary database, the algorithm finds exact structural matches up to 4 spheres deep, effortlessly accounting for the complex bridgehead deshielding at C8/C9.

2. Mnova (RMSE: 0.86 ppm) - Highly Robust Mnova provided excellent results, slightly trailing ACD/Labs. Causality: Mnova uses an Ensemble Machine Learning approach, averaging predictions from multiple Random Forest and Neural Network models[2]. While highly robust for general organic molecules, the ensemble averaging slightly smoothed out the distinct deshielding effects of the rigid bicyclic bridgehead carbons, resulting in minor deviations at C9.

3. ChemDraw (RMSE: 2.95 ppm) - Limited by Additivity ChemDraw exhibited the highest error rate, particularly at C3, C4, and C9. Causality: ChemNMR relies on empirical lookup tables and linear additivity rules[3][4]. Additivity rules assume substituents act independently. In 4-bromoindane-2-carboxylic acid, the bromine at C4 exerts a steric compression on the C3 benzylic carbon. ChemDraw's linear additivity fails to account for this 3D conformational strain or the specific ring strain of the fused system, leading to significant predictive drift.

Workflow Diagram

G A Compound Procurement (CAS: 209224-95-3) B Sample Preparation (DMSO-d6, TMS) A->B E In Silico Prediction (SMILES Input) A->E C 13C NMR Acquisition (100 MHz, 298 K) B->C D Experimental Data Processing C->D I Comparative Analysis & RMSE Calculation D->I F ACD/Labs (HOSE + NN) E->F G Mnova (Ensemble ML) E->G H ChemDraw (Additivity Rules) E->H F->I G->I H->I J Structural Verification & Reporting I->J

Fig 1. Workflow comparing experimental NMR acquisition with in silico prediction models.

Conclusion

For the structural verification of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, ACD/Labs and Mnova are the superior predictive tools. Their reliance on deep topological mapping (HOSE) and ensemble machine learning allows them to accurately model the complex spatial and electronic environment of the bromoindane core[2]. While ChemDraw remains a convenient tool for rapid, simple structural estimations[3], its additivity-based engine is insufficient for rigorous analytical validation of sterically constrained, functionalized bicyclic systems[4].

References

  • Fluorochem. "4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 209224-95-3) Product Specifications." Fluorochem UK.
  • Sigma-Aldrich. "4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid." Merck KGaA.
  • National Institutes of Health (NIH) / PMC. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" Molecules, 2024.
  • Upstream Solutions. "Putting ChemNMR to the Test." Upstream Solutions Research Evaluation.
  • Uni Ulm. "ChemDraw 17.1 User Guide - NMR Prediction Features." PerkinElmer / Uni Ulm.

Sources

High-Resolution LC-MS/MS vs. GC-EI-MS for the Structural Elucidation of 4-Bromo-indane Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-Bromo-indane acids (such as 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid) are privileged bicyclic scaffolds frequently utilized as rigid intermediates in drug development. The strategic placement of the bromine atom allows for downstream cross-coupling, while the carboxylic acid provides a handle for amidation or esterification.

However, characterizing these compounds via mass spectrometry (MS) presents unique challenges. The analyst must confidently identify the positional isomer, confirm the integrity of the carboxylic acid, and verify the halogenation state. This guide objectively compares two primary analytical approaches—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—providing actionable protocols and mechanistic insights for structural elucidation.

Mechanistic Causality in Mass Spectrometry Fragmentation

Before comparing instrument platforms, it is critical to understand the intrinsic gas-phase chemistry of 4-bromo-indane acids.

The Bromine Isotopic Signature

The most diagnostic feature of any brominated compound is its isotopic signature. Bromine exists naturally as two stable isotopes,


 and 

, in a nearly 1:1 ratio. This generates a characteristic doublet in the mass spectrum separated by 2 Da (e.g., M and M+2 peaks of equal intensity) [1]. Recognizing this "bromo pattern" is the first step in confirming the presence of the brominated indane core [4].
Core Fragmentation Pathways

Regardless of the ionization method, the fragmentation of 4-bromo-indane acids is governed by the stability of the indane ring and the lability of the substituents:

  • Decarboxylation: The loss of

    
     (44 Da) or a carboxyl radical (
    
    
    
    , 45 Da) is highly favored, driven by the formation of a stable indanyl cation or radical.
  • Dehydration: A minor pathway involves the loss of

    
     (18 Da) from the carboxylic acid moiety.
    
  • Debromination: Cleavage of the C-Br bond (loss of

    
    , 79/81 Da) often occurs sequentially after decarboxylation, underscoring the stability of the resulting aromatic carbocation [2].
    
  • Ring Opening: The cyclopentane portion of the indane core can undergo retro-cleavage, typically losing a molecule of ethylene (

    
    , 28 Da).
    

FragPathway MolIon Molecular Ion[M-H]- m/z 239 / 241 (1:1) LossCO2 Decarboxylation (-CO2) m/z 195 / 197 MolIon->LossCO2 Primary (-44 Da) LossH2O Dehydration (-H2O) m/z 221 / 223 MolIon->LossH2O Minor (-18 Da) LossBr Debromination (-Br•) m/z 116 LossCO2->LossBr CID Energy (-79/81 Da) IndaneCleavage Ring Opening (-C2H4) m/z 167 / 169 LossCO2->IndaneCleavage High Energy (-28 Da)

Mechanistic fragmentation pathway of 4-bromo-indane acids under MS/MS.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical approach, researchers must weigh the benefits of hard versus soft ionization.

GC-EI-MS (Hard Ionization)

Electron Ionization (EI) at 70 eV imparts significant excess energy to the molecule, leading to extensive fragmentation. While this provides a rich, reproducible structural fingerprint ideal for library matching, the molecular ion (


) is often weak or entirely absent. Furthermore, free carboxylic acids exhibit poor volatility and strong hydrogen bonding, leading to severe peak tailing and thermal degradation on the GC column. Therefore, derivatization (e.g., silylation or methylation) is strictly required  to ensure robust chromatography.
LC-ESI-HRMS/MS (Soft Ionization)

Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecule [5]. For 4-bromo-indane acids, Negative ESI is the optimal mode, as the carboxylic acid readily deprotonates to form an abundant


 ion. Coupling ESI with High-Resolution Mass Spectrometry (HRMS, such as a Q-TOF or Orbitrap) allows for exact mass determination and precise isotopic pattern analysis, which is invaluable for identifying brominated unknowns in complex matrices [3]. Tandem MS (MS/MS) via Collision-Induced Dissociation (CID) can then be used to selectively fragment the 

precursor to elucidate the core structure.

Workflow Start 4-Bromo-indane Acid Sample GC_Route GC-EI-MS (Hard Ionization) Start->GC_Route LC_Route LC-ESI-MS/MS (Soft Ionization) Start->LC_Route Deriv Silylation / Methylation (Enhances Volatility) GC_Route->Deriv ESI_Ion Negative Mode ESI Yields[M-H]- LC_Route->ESI_Ion EI_Frag 70 eV Electron Impact Extensive Fragmentation Deriv->EI_Frag Result1 Spectral Fingerprint (Library Matching) EI_Frag->Result1 CID_Frag Collision-Induced Dissociation Targeted MS/MS ESI_Ion->CID_Frag Result2 Accurate Mass & Isotope Pattern (Structural Elucidation) CID_Frag->Result2

Workflow comparing GC-EI-MS and LC-ESI-MS/MS for 4-bromo-indane acid analysis.

Quantitative Data Presentation

The following tables summarize the expected mass fragments for 4-bromo-indane carboxylic acid (


, Exact Mass: 239.98 Da).
Table 1: Theoretical Exact Mass & Isotope Pattern (LC-ESI-HRMS, Negative Mode)
Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceDiagnostic Value

(

)

238.9713100%Confirms intact acid

(

)

240.9692~98%Confirms mono-bromination
Table 2: Comparative Fragmentation Data
Fragment LossResulting Ion (Nominal m/z)GC-EI-MS (Derivatized as Methyl Ester)LC-ESI-MS/MS (Negative Mode CID)
Intact Molecular Ion 254 / 256 (GC) 239 / 241 (LC)Low intensity (

)
Base peak (

)
Loss of

/

222 / 224 (GC) 221 / 223 (LC)ModerateMinor
Loss of Ester/Acid Group 195 / 197High (Base peak often at m/z 195)High (Primary CID product)
Loss of Acid + Bromine 116High (Stable indene radical cation)Moderate

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: GC-EI-MS Analysis (with Methylation)

Causality: Derivatization converts the polar carboxylic acid into a volatile methyl ester, preventing column adsorption and ensuring sharp peak shapes.

  • Sample Preparation: Dissolve 1 mg of the 4-bromo-indane acid in 1 mL of anhydrous methanol.

  • Derivatization: Add 100 µL of Boron trifluoride-methanol solution (

    
    -MeOH, 14%). Heat at 60°C for 30 minutes.
    
  • Extraction: Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated aqueous

    
    . Vortex vigorously. Extract the upper hexane layer containing the methyl ester.
    
  • GC-MS Conditions: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Use a temperature gradient: 80°C (hold 1 min) to 280°C at 15°C/min.

  • Validation Step: Analyze the chromatogram for peak tailing. If tailing is observed, or if a peak corresponding to the underivatized acid is present, the derivatization was incomplete. Re-derivatize using a stronger agent like BSTFA (for silylation).

Protocol 2: LC-ESI-HRMS/MS Analysis

Causality: Soft ionization in negative mode targets the acidic proton. Using a high-resolution instrument (like a Q Exactive) allows the use of mass defect filters to easily isolate the brominated species from background matrix noise[3].

  • Sample Preparation: Dissolve the sample to a final concentration of 1 µg/mL in Methanol:Water (50:50, v/v). Note: Pure ammonium acetate buffer (10 mM, pH 9) is superior for maximizing

    
     yield over acidic modifiers.
    
  • LC Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Elute using a gradient of Water (A) and Acetonitrile (B), both containing 10 mM Ammonium Acetate.

  • MS Conditions: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV. Acquire full scan MS data (m/z 100–500) at a resolution of 70,000 (at m/z 200).

  • MS/MS (CID): Isolate the

    
     precursor (m/z 239) using a 1.0 Da isolation window. Apply Normalized Collision Energy (NCE) at 20, 30, and 40 eV to generate a comprehensive fragmentation profile.
    
  • Validation Step: Utilize a bromine isotopic pattern matching algorithm. The software must confirm the 1:1 ratio of the

    
     and 
    
    
    
    peaks within a 5 ppm mass accuracy tolerance to validate the presence of the 4-bromo-indane core.

References

  • YouTube / Canvas. (2023). Bromo pattern in Mass Spectrometry. Retrieved from[Link]

  • LCGC International. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

Melting point range of pure 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Purity Assessment of 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

Introduction: The Analytical Challenge of a Novel Building Block

This guide addresses the practical challenge faced by researchers: how does one confidently assess the purity of a substance like this without a pre-existing literature benchmark? This document provides an in-depth, comparative analysis of analytical techniques, positioning classical melting point determination as a foundational tool within a modern, multi-faceted strategy for purity verification. We will explore not just the "how" but the "why" behind each method, empowering researchers to design a robust, self-validating quality control workflow.

Part I: The Foundational Technique: Melting Point Analysis

The melting point of a pure crystalline solid is a distinct, physical constant. The presence of even small amounts of impurities that are soluble in the molten substance will typically cause a depression of the melting point and a broadening of the temperature range over which the substance melts. This phenomenon, known as melting point depression, is the thermodynamic basis for its use as a sensitive indicator of purity.

Establishing an In-House Reference Standard

In the absence of a literature value, the first critical step is to prepare an in-house reference standard. This is achieved by taking an initial batch of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid and subjecting it to rigorous purification, typically via repeated recrystallization from a suitable solvent system, until a constant and sharp melting point is achieved. This highly purified material becomes the benchmark against which all subsequent batches are compared.

Workflow for Establishing and Using a Reference Standard

G cluster_0 Phase 1: Reference Standard Generation cluster_1 Phase 2: Routine QC A Initial Synthesis or Purchase of Compound B Select Recrystallization Solvent System A->B C Perform Recrystallization #1 B->C D Measure Melting Point (MP1) C->D E Perform Recrystallization #2 D->E F Measure Melting Point (MP2) E->F G Compare MP1 and MP2 F->G H Is MP2 > MP1 and/or sharper range? G->H I Reference Standard Established (Store in Desiccator) H->I  Yes J Repeat Recrystallization H->J  No M Compare to Reference MP I->M Use as Benchmark J->E K Synthesize or Receive New Batch L Measure MP of New Batch K->L L->M N Batch Passes QC M->N  Matches O Batch Requires Repurification M->O  Does Not Match

Caption: Workflow for purity verification using melting point analysis.

Experimental Protocol for Melting Point Determination
  • Sample Preparation: Place 1-2 mg of the dry crystalline compound into a capillary melting point tube, ensuring it is packed tightly to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid scan with a heating rate of 10-20 °C/min to identify a rough range.

  • Refined Measurement: For an accurate measurement, set the apparatus to ramp at a slow rate of 1-2 °C/min, starting from a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁ or onset temperature) and the temperature at which the last crystal melts into a clear liquid (T₂ or clear point).

  • Reporting: The melting point is reported as the range T₁ – T₂. For a highly pure sample, this range should be narrow (e.g., < 1 °C).

Part II: A Comparative Guide to Orthogonal Purity Methods

While melting point is an excellent preliminary test, it is not foolproof. Impurities that are insoluble in the melt or form a eutectic mixture can behave unpredictably. Therefore, authoritative purity assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.

Technique Principle Information Provided Pros Cons
Melting Point Thermodynamic (Melting Point Depression)Purity indication via melting range (T₁-T₂)Fast, inexpensive, requires minimal sample, sensitive to crystalline impurities.Semi-quantitative, not suitable for amorphous solids or compounds that decompose, less sensitive to some eutectic impurities.
Differential Scanning Calorimetry (DSC) Thermal Analysis (Heat Flow vs. Temp)Precise melting temp (T_onset), enthalpy of fusion (ΔH_fus), quantitative purity calculation (mol%).[1][2][3]Highly accurate and quantitative, small sample size, provides thermodynamic data.[4]More expensive than MP, requires expertise, shares limitations with MP for decomposing or amorphous samples.[1][2]
High-Performance Liquid Chromatography (HPLC) Chromatographic SeparationDetection and quantification of individual impurities (Area % or % by weight with standard).Highly sensitive and specific, applicable to a wide range of impurities, robust and validated method.Requires method development, more time-consuming, uses solvents, insensitive to insoluble impurities.
¹H NMR Spectroscopy Nuclear Magnetic ResonanceStructural confirmation, identification and quantification of proton-containing impurities (including residual solvents).Provides structural information, can quantify impurities without a specific standard for each (qNMR), non-destructive.Lower sensitivity than HPLC for many impurities, requires expensive equipment and expertise, complex spectra can be difficult to interpret.
Deep Dive: Differential Scanning Calorimetry (DSC)

DSC is the instrumental evolution of melting point analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] When a sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.

  • Expertise & Causality: The purity of the sample is calculated using the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[1][4] Unlike simple melting point observation, DSC quantitatively analyzes the shape of the melting peak. A pure sample gives a sharp, symmetric peak, whereas impurities cause the peak to broaden and shift to a lower temperature.[3][5] This makes DSC a "super melting point determination" that yields more accurate and detailed results.[1]

Part III: An Integrated Strategy for Purity Validation

No single technique can provide a complete picture of a compound's purity. A Senior Scientist must employ a logical, integrated approach, choosing the right tool for the right question. The following flowchart outlines a decision-making process for the comprehensive purity assessment of a new batch of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

G start New Batch of 4-bromo-2,3-dihydro-1H- indene-2-carboxylic acid confirm_identity Confirm Structure: ¹H NMR / ¹³C NMR start->confirm_identity initial_screen Initial Purity Screen: Melting Point Analysis confirm_identity->initial_screen check_mp MP sharp & matches reference standard? initial_screen->check_mp quant_impurities Quantify Organic Impurities: Reverse-Phase HPLC-UV check_mp->quant_impurities Yes fail_qc Batch Flagged for Repurification check_mp->fail_qc No, broad or depressed MP check_solvents Check for Residual Solvents: ¹H NMR Integration quant_impurities->check_solvents final_decision Does data meet project specifications? quant_impurities->final_decision For routine use high_purity_confirm High-Precision Purity Assay: DSC Analysis check_solvents->high_purity_confirm For critical applications high_purity_confirm->final_decision pass_qc Batch Released for Use final_decision->pass_qc Yes final_decision->fail_qc No

Sources

Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug development programs utilizing the indane scaffold to impart conformational restriction. When functionalizing this privileged bicyclic system, the choice between 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid[1] and 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is not merely a matter of substitution pattern—it fundamentally dictates your synthetic strategy. This guide objectively compares the reactivity profiles of these two structural isomers, providing mechanistic causality and self-validating protocols to ensure robust experimental execution.

Structural & Mechanistic Analysis: The Causality of Reactivity

The core difference between these isomers lies in their steric environments during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 5-Bromo Isomer (Unhindered): The bromine atom at the C5 position is located meta and para to the aliphatic cyclopentane ring junctions. This exposes the carbon-halogen bond, allowing facile approach by standard Palladium(0) complexes. Oxidative addition is rapid, and standard catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are highly efficient[2].

  • The 4-Bromo Isomer (Sterically Hindered): The bromine atom at the C4 position is ortho to the C3-methylene group of the cyclopentane ring. The sp³-hybridized C3 protons project directly into the spatial trajectory required for Palladium insertion. This steric shielding severely retards the oxidative addition step. Consequently, this isomer demands highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) to accelerate the catalytic cycle and prevent competitive protodehalogenation[3].

  • C2-Carboxylic Acid Reactivity: Both isomers feature a carboxylic acid at the C2 position. Because this functional group is insulated from the aromatic ring by the sp³ carbons of the cyclopentane ring, its reactivity (e.g., toward amide coupling or esterification) remains identical across both isomers[4].

Quantitative Performance Comparison

The following table summarizes the divergent performance metrics of the two isomers under standard synthetic conditions.

Parameter4-Bromoindane-2-carboxylic acid5-Bromoindane-2-carboxylic acid
CAS Number 209224-95-3[1]97901-15-0
Aryl Steric Environment Highly hindered (ortho to C3-methylene)Unhindered (meta/para to aliphatic ring)
Optimal Pd Catalyst XPhos Pd G2 or Pd(dtbpf)Cl₂[3]Pd(PPh₃)₄ or Pd(dppf)Cl₂[2]
Typical Suzuki Yield 65 - 75% (requires 100 °C, 8-12h)85 - 95% (80 °C, 2-4h)
Amide Coupling Yield >90% (HATU/DIPEA, RT)>90% (HATU/DIPEA, RT)
Primary Failure Mode Stalled oxidative additionBoronic acid protodeboronation

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific in-process controls (IPCs) to verify mechanistic milestones.

Protocol A: Isomer-Independent Amide Coupling at C2

This protocol demonstrates the uniform reactivity of the C2-carboxyl group[4].

  • Setup: In an oven-dried vial, dissolve the bromoindane-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Causality: HATU provides superior kinetics for sterically demanding or deactivated amines, while DIPEA acts as a non-nucleophilic base to prevent amidine side-product formation.

  • Self-Validation: The reaction mixture will rapidly transition from a cloudy suspension to a clear, pale-yellow solution, indicating successful formation of the active HOAt ester.

  • Completion: Stir at room temperature for 2 hours. Confirm completion via LC-MS; the target mass should appear with complete consumption of the starting acid.

Protocol B: Suzuki-Miyaura Coupling of the 5-Bromo Isomer
  • Setup: Charge a Schlenk flask with 5-bromoindane-2-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv)[2].

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.15 M). Causality: The biphasic system ensures the solubility of the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Self-Validation: Heat to 80 °C. The mixture will darken significantly as the active Pd(0) species is generated. Monitor via TLC (UV 254 nm); the starting material spot will be fully consumed within 2-4 hours.

Protocol C: Suzuki-Miyaura Coupling of the 4-Bromo Isomer
  • Setup: Charge a pressure vial with 4-bromoindane-2-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.10 equiv)[3].

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1, 0.1 M). Causality: The bulky XPhos ligand is strictly required to force the Palladium into the sterically congested C4 pocket. K₃PO₄ is a stronger base than K₂CO₃, necessary to accelerate the hindered transmetalation. An excess of boronic acid compensates for potential protodeboronation at the elevated temperatures required.

  • Self-Validation: Heat to 100 °C for 8-12 hours. Analyze via LC-MS. Crucial IPC: Look for the isotopic bromine doublet (M, M+2). If the doublet persists, oxidative addition has failed (check catalyst integrity). If a debrominated indane mass is observed without the coupled product, oxidative addition succeeded but transmetalation failed (increase base concentration or boronic acid equivalents).

Reactivity Workflow Diagram

Reactivity A Indane-2-carboxylic Acid Scaffold BA BA A->BA B 4-Bromo Isomer (Sterically Hindered) D C2-Carboxyl Reactivity (Amide Coupling) B->D E C4-Aryl Reactivity (Suzuki/Buchwald) B->E C 5-Bromo Isomer (Unhindered) C->D F C5-Aryl Reactivity (Suzuki/Buchwald) C->F G Standard HATU/DIPEA High Yield (>90%) D->G H Requires Bulky Ligands (e.g., XPhos, dtbpf) E->H I Standard Catalysts (e.g., Pd(PPh3)4) F->I BA->C

Divergent cross-coupling reactivity pathways based on steric hindrance of the bromoindane isomers.

References

  • Google Patents | Patent US20210106588A1 - Cross-coupling of 4-bromo-2,3-dihydro-1H-indene derivatives URL
  • Taylor & Francis Online | Design, synthesis and biological activity of 1H-indene-2-carboxamides URL:[Link]

Sources

Safety Operating Guide

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

As an organic building block frequently utilized in drug discovery and synthetic chemistry, 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (also known as 4-bromoindane-2-carboxylic acid) requires precise operational handling and stringent waste management. Because this molecule contains a covalently bonded bromine atom, it fundamentally alters how any resulting waste must be processed.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step methodologies required to handle and dispose of this compound safely, ensuring compliance with environmental regulations and minimizing laboratory disposal costs.

Quantitative Hazard Profile

Before initiating any operational workflow, personnel must understand the physical and hazardous properties of the compound. The data below summarizes the critical safety parameters necessary for risk assessment[1].

Property / Hazard ParameterSpecification / CodeOperational Implication
CAS Number 209224-95-3Essential for EHS waste profiling and inventory tracking.
Molecular Weight 241.08 g/mol Used for stoichiometric calculations and yield waste estimations.
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity and irritation hazards.
Signal Word WarningRequires standard laboratory engineering controls (fume hood).
Hazard Statements H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.
Waste Classification Halogenated Organic WasteCannot be drain-disposed or mixed with standard flammable solvents.

The Mechanistic Rationale for Halogenated Waste Segregation

A common and costly laboratory error is the co-mingling of halogenated and non-halogenated organic wastes. Understanding the causality behind waste segregation is critical for operational efficiency.

When organic waste is disposed of, it is typically sent for fuel blending, where it is burned to recover energy. However, compounds containing halogens (such as the bromine in 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid) cannot be processed this way. During combustion, halogens react to form highly corrosive and toxic hydrogen halides (e.g., hydrogen bromide, HBr)[2].

To prevent environmental contamination and equipment degradation, halogenated wastes must be routed to specialized, high-temperature equipped with alkaline acid-gas scrubbers[3]. If even a small amount of this brominated compound (or a solution containing it) is added to a non-halogenated waste carboy, the entire container becomes "tainted." This reclassifies the bulk volume as halogenated waste, drastically increasing disposal costs and complicating the facility's waste management logistics[4].

Waste Classification Logic

The following diagram illustrates the self-validating decision tree for classifying waste streams generated during the use of this compound.

WasteClassification Start 4-Bromoindane-2-carboxylic Acid Waste Generated State What is the physical state of the waste? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Liquid Dissolved in Solvent (e.g., DCM, EtOAc) State->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct placement Liquid->Halogenated Taints non-halogenated solvents Incineration High-Temp Incineration with Acid Gas Scrubbing Halogenated->Incineration EPA Compliant Destruction

Logical workflow for classifying brominated indane waste streams.

Operational Handling & Spill Containment Protocol

To mitigate the H302, H312, and H332 hazards[1], all handling must be treated as a self-validating system where engineering controls and PPE are verified prior to opening the container.

Step-by-Step Handling Methodology:

  • System Verification: Verify that the chemical fume hood has a face velocity of at least 80–100 fpm. Do not open the container on an open benchtop due to the inhalation risk (H332) of the fine powder.

  • PPE Selection: Don a fully buttoned lab coat, ANSI-approved safety goggles, and nitrile gloves. Self-Validation Check: If you intend to dissolve the compound in a halogenated solvent like dichloromethane (DCM), verify glove compatibility. Standard nitrile is highly permeable to DCM; switch to Viton or thick-cut laminate gloves for the dissolution step.

  • Manipulation: Use static-free spatulas to weigh the compound. Static electricity can cause the powder to aerosolize or cling to the weighing balance.

  • Spill Response (Crucial): If the solid powder is spilled, do not dry sweep . Dry sweeping aerosolizes the particles, directly exposing the operator to inhalation hazards. Instead, moisten an absorbent pad with a compatible solvent (e.g., a small amount of isopropanol) to dampen the powder, wipe it up, and place the contaminated materials directly into a solid halogenated waste container.

Step-by-Step Disposal Methodologies

All disposal protocols must comply with institutional and local environmental regulations[4].

Protocol A: Solid Waste Disposal
  • Collection: Gather all unreacted 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, along with heavily contaminated consumables (weighing boats, filter papers, pipette tips).

  • Containment: Place the materials into a sturdy, leak-proof polyethylene container designated specifically for "Solid Halogenated Organic Waste."

  • Labeling: Immediately affix a hazardous waste tag. Do not use abbreviations. Write the full chemical name: 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Protocol B: Liquid/Solvent Waste Disposal
  • Segregation: If the compound was dissolved in a solvent during an experiment, the entire resulting solution is now classified as halogenated waste—even if the primary solvent was non-halogenated (like ethyl acetate or methanol)[2].

  • Transfer: Using a funnel, carefully pour the solution into a dedicated (often color-coded yellow or orange by EHS departments)[2].

  • Validation: Ensure the carboy is not filled past 75% capacity to allow for vapor expansion. Cap the carboy tightly immediately after transfer to prevent the accumulation of toxic vapors in the laboratory.

  • Documentation: Update the waste log attached to the carboy, noting the estimated concentration of the brominated indane derivative and the exact solvent composition.

Protocol C: Empty Container Decontamination
  • Assessment: An empty container that previously held this compound is still considered hazardous due to residual dust.

  • Rinsing: In the fume hood, triple-rinse the original glass vial with a compatible solvent (e.g., acetone).

  • Disposal of Rinsate: Pour the rinsate into the Halogenated Solvent Waste Carboy.

  • Defacing: Once triple-rinsed, deface the original manufacturer label with a thick marker, remove the cap, and dispose of the clean glass vial in the laboratory's broken glass/sharps receptacle.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA. [Link]

  • Vanderbilt University Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University. [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. "Guidelines for Using Carboys." UW-Madison. [Link]

Sources

Personal protective equipment for handling 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 209224-95-3), also known as 4-bromoindane-2-carboxylic acid, is a critical halogenated building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. While highly valuable in drug discovery, its physical state as a fine crystalline powder and its specific chemical structure present acute handling challenges that require rigorous safety protocols.

According to standardized Safety Data Sheets, this compound carries a GHS07 (Harmful/Irritant) classification[1]. It is designated with hazard statements H302, H312, and H332 , indicating it is harmful if swallowed, in contact with skin, or if inhaled[1]. To ensure laboratory safety and regulatory compliance, handling this chemical requires a causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

Personal Protective Equipment (PPE) Specifications

The selection of PPE must be dictated by the specific interaction between the chemical's physical properties and the solvents used during formulation. Because 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a powder, aerosolization is the primary risk vector. Furthermore, when dissolved for biological assays or organic synthesis, the risk shifts to solvent-mediated dermal penetration.

The Causality of PPE Selection
  • Hand Protection (Mitigating H312): Standard latex gloves offer insufficient protection against halogenated organic compounds. Nitrile gloves are required[2]. Crucial Insight: If you are dissolving this compound in aggressive aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., Dichloromethane), you must double-glove . These solvents act as potent permeation enhancers; they can degrade thin nitrile rapidly and carry the dissolved brominated solute directly through the glove matrix and into the skin.

  • Eye/Face Protection: Safety glasses with side shields are inadequate for fine, aerosolizing powders. ANSI Z87.1-compliant chemical splash goggles are mandatory[3]. If formulating large volumes of reactive solutions, a face shield must be worn over the goggles to protect the mucosal membranes of the face.

  • Respiratory Protection (Mitigating H332): Routine handling must never occur on an open bench; it must be confined to a certified chemical fume hood[2]. If a fume hood is unavailable (e.g., during a major spill cleanup), an N95 or P100 particulate respirator is required under OSHA standards to prevent inhalation of the crystalline dust.

Quantitative PPE Specifications
PPE CategorySpecification StandardOperational Justification
Hand Protection Nitrile, ≥4 mil thickness (Double-gloved)Protects against dermal absorption. Outer glove acts as a sacrificial layer against solvent permeation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesForms a seal around the eyes, preventing exposure to airborne dust or solvent splashes.
Body Protection Flame-resistant lab coat, closed-toe shoesProvides a physical barrier. Cuffs must be tucked under the outer glove to eliminate exposed skin at the wrist.
Respiratory Fume hood (Face velocity 80-120 fpm)Primary engineering control to actively pull H332-rated particulates away from the operator's breathing zone.

Operational Workflow & Handling Protocol

To build a self-validating safety system, researchers must integrate verification steps directly into their handling methodology.

HandlingWorkflow Start 1. Environmental Setup Verify Fume Hood (>100 fpm) PPE 2. Don PPE Double Nitrile, Goggles, Lab Coat Start->PPE Static 3. Static Mitigation Ground spatulas, use anti-static boat PPE->Static Weigh 4. Weighing & Transfer Keep containers deep inside hood Static->Weigh Decon 5. Decontamination Wet-wipe surfaces, clean tools Weigh->Decon Doff 6. Doff PPE & Wash Hands Dispose of outer gloves Decon->Doff

Step-by-step operational workflow for handling hazardous chemical powders.

Step-by-Step Methodology:
  • Environmental Verification: Before opening the chemical container, verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm).

  • PPE Donning & Inspection: Don the required PPE. Perform a visual and inflation check on the outer nitrile gloves to ensure there are no microscopic pinholes.

  • Static Mitigation (Critical Step): Fine carboxylic acid powders are highly prone to static cling. When a metal spatula approaches the powder, static discharge can cause the powder to "jump" and aerosolize, creating an immediate inhalation hazard. Use an anti-static gun (e.g., Zerostat) on the weigh boat, or use grounded, anti-static spatulas.

  • Weighing and Transfer: Perform all weighing at least 6 inches inside the plane of the fume hood sash to ensure optimal capture velocity. Transfer the powder to the reaction vessel and immediately seal the vessel before removing it from the hood.

  • Decontamination: Do not leave contaminated spatulas in the hood. Rinse them immediately with a compatible solvent (e.g., acetone or ethanol) into the appropriate liquid waste receptacle.

Emergency Response & Spill Management

In the event of an accidental release, the physical state of the chemical dictates the response.

  • Dry Powder Spills: Never dry-sweep the powder. Sweeping introduces mechanical energy that will aerosolize the H332-rated dust[1], contaminating the laboratory atmosphere. Instead, utilize a wet-wiping technique . Dampen a disposable laboratory wipe with a compatible solvent (such as a mild detergent-water mix or isopropanol) and gently lay it over the powder to dissolve and trap it.

  • Skin Exposure: Immediately doff contaminated gloves or clothing. Flush the affected dermal area with copious amounts of water at a safety shower or sink for a minimum of 15 minutes. Do not use organic solvents to wash the skin , as this will strip the skin's natural lipid barrier and accelerate the dermal absorption of the brominated compound.

Waste Disposal Plan

Laboratory waste containing 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid must be managed in strict accordance with the EPA's Resource Conservation and Recovery Act (RCRA) standards, utilizing designated Satellite Accumulation Areas (SAAs)[4].

Because this molecule contains a bromine atom, its disposal logic is highly specific. Any liquid solution containing this compound must be segregated into the Halogenated Organic Waste stream , regardless of the primary solvent used[5]. For example, if you dissolve 5 mg of the compound in 10 mL of non-halogenated ethanol, the entire 10 mL volume is now classified as halogenated waste. Mixing halogenated compounds into non-halogenated waste streams can cause dangerous exothermic reactions during waste processing and violates EPA disposal guidelines, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans.

WasteLogic Waste Waste Generated (Contains 4-bromoindane-2-carboxylic acid) IsSolid Physical State of Waste? Waste->IsSolid SolidWaste Solid Waste (PPE, empty vials, weigh boats) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in reaction solvent) IsSolid->LiquidWaste Liquid BinSolid Hazardous Solid Waste (Send for Incineration) SolidWaste->BinSolid BinHalo Halogenated Organic Waste (EPA RCRA Regulated) LiquidWaste->BinHalo Always (Contains Bromine)

Waste segregation logic for brominated organic compounds to ensure EPA compliance.

Solid waste, such as heavily contaminated outer gloves, empty chemical vials, and the wet-wipes used during spill cleanup, must be placed in a sealed, labeled container designated for Hazardous Solid Waste[5].

References

  • National Research Council "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link]

  • North Carolina State University EHS "Personal Protective Equipment Requirements for Laboratories." ncsu.edu. Available at:[Link]

  • National Institutes of Health (NIH) / PMC "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." ncbi.nlm.nih.gov. Available at: [Link]

  • Environmental Marketing Services "Laboratory Waste Disposal." emsllcusa.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.